DBCO-NHCO-PEG3-Fmoc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H43N3O7/c46-40(43-21-19-41(47)45-29-33-11-2-1-9-31(33)17-18-32-10-3-8-16-39(32)45)20-23-49-25-27-51-28-26-50-24-22-44-42(48)52-30-38-36-14-6-4-12-34(36)35-13-5-7-15-37(35)38/h1-16,38H,19-30H2,(H,43,46)(H,44,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJDSAVDCMMOAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H43N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to DBCO-NHCO-PEG3-Fmoc: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of DBCO-NHCO-PEG3-Fmoc, a key reagent in the field of bioconjugation and targeted protein degradation. This document details its role in copper-free click chemistry and provides structured data and a representative experimental workflow for its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Identity and Properties
This compound is a heterobifunctional linker molecule that incorporates three key chemical moieties: a dibenzocyclooctyne (DBCO) group, a short polyethylene glycol (PEG) spacer, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine. This combination of features makes it a versatile tool for covalently linking molecules of interest.
The DBCO group is central to its functionality, enabling it to participate in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently at physiological temperatures without the need for a cytotoxic copper catalyst.[1][2][3] The PEG3 spacer enhances solubility and provides spatial separation between the conjugated molecules.[2] The Fmoc protecting group on the terminal amine allows for controlled, stepwise synthesis, as it can be selectively removed to reveal a primary amine for subsequent conjugation reactions.
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₂H₄₃N₃O₇ | [4] |
| Molecular Weight | 701.81 g/mol | |
| Appearance | Solid | |
| Purity | Typically >95% | |
| Solubility | Soluble in organic solvents like DMSO and DMF | |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. |
Applications in Bioconjugation and PROTAC Synthesis
This compound is prominently used as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The synthesis of a PROTAC using this compound typically involves a multi-step process where one end of the linker is attached to a ligand for the target protein and the other end is attached to a ligand for an E3 ligase. The DBCO group's ability to react with an azide-modified molecule via SPAAC provides a highly efficient and bioorthogonal method for the final conjugation step.
Experimental Protocol: PROTAC Synthesis via SPAAC
The following is a representative protocol for the synthesis of a PROTAC using this compound. This protocol assumes the availability of an azide-modified ligand for the target protein and that the E3 ligase ligand will be coupled to the deprotected amine of the linker.
Materials:
-
This compound
-
Azide-modified target protein ligand
-
E3 ligase ligand with a carboxylic acid or other suitable functional group for amide coupling
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HATU, HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction vials
-
Stir plate and stir bars
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass spectrometer for characterization
Procedure:
-
Fmoc Deprotection:
-
Dissolve this compound in anhydrous DMF.
-
Add 20% piperidine in DMF to the solution.
-
Stir the reaction at room temperature for 30 minutes.
-
Remove the solvent under vacuum to yield the deprotected DBCO-NHCO-PEG3-NH₂ linker.
-
-
Coupling of E3 Ligase Ligand:
-
Dissolve the deprotected linker and the E3 ligase ligand (with a carboxylic acid) in anhydrous DMF.
-
Add coupling reagents (e.g., HATU and HOBt) and DIPEA to the solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the resulting DBCO-linker-E3 ligase ligand conjugate by HPLC.
-
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):
-
Dissolve the purified DBCO-linker-E3 ligase ligand conjugate in a suitable solvent (e.g., DMSO/PBS buffer).
-
Add the azide-modified target protein ligand to the solution. A slight molar excess (1.1-1.5 equivalents) of one reactant may be used to drive the reaction to completion.
-
Stir the reaction at room temperature for 4-12 hours. The reaction can also be performed at 37°C to increase the rate.
-
Monitor the formation of the final PROTAC conjugate by LC-MS.
-
-
Purification and Characterization:
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for PROTAC synthesis using this compound and the general mechanism of action of the resulting PROTAC.
Caption: PROTAC Synthesis Workflow using this compound.
Caption: General Mechanism of Action for a PROTAC.
References
An In-Depth Technical Guide to the Mechanism of Action of DBCO-NHCO-PEG3-Fmoc in PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and application of the DBCO-NHCO-PEG3-Fmoc linker in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). We will delve into the specific roles of its constituent parts, its impact on the formation of the crucial ternary complex, and provide detailed experimental protocols for the synthesis and evaluation of PROTACs utilizing this versatile linker.
Core Concepts: The Role of the Linker in PROTAC Function
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention. Instead of merely inhibiting the function of a disease-causing protein, PROTACs are designed to trigger its complete degradation.[1] They achieve this by co-opting the cell's own ubiquitin-proteasome system (UPS).[2][3]
A PROTAC molecule is composed of three key elements:
-
A "warhead": A ligand that binds to the target protein of interest (POI).
-
An E3 ligase ligand: A moiety that recruits a specific E3 ubiquitin ligase.
-
A linker: A chemical bridge that connects the warhead and the E3 ligase ligand.[4]
The linker is not merely a passive spacer; its length, flexibility, and chemical composition are critical determinants of a PROTAC's efficacy.[5] It must orient the POI and the E3 ligase in a productive manner to facilitate the formation of a stable ternary complex (POI-PROTAC-E3 ligase). This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.
Deconstructing the this compound Linker
The this compound linker is a sophisticated chemical tool designed for the modular and efficient synthesis of PROTACs. Each component of this linker serves a distinct and crucial purpose:
-
DBCO (Dibenzocyclooctyne): This is a cyclooctyne derivative that is highly reactive towards azide-functionalized molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click chemistry" reaction is bioorthogonal, meaning it can proceed with high efficiency and specificity under mild conditions, even in complex biological mixtures, without the need for a copper catalyst. In PROTAC synthesis, the DBCO group allows for the covalent attachment of the linker to a molecule (either the warhead or the E3 ligase ligand) that has been modified to contain an azide group.
-
NHCO (Amide Bond): This represents a stable amide linkage within the linker structure, providing chemical robustness.
-
PEG3 (Triethylene Glycol): This short polyethylene glycol chain imparts several beneficial properties to the PROTAC. The PEG unit enhances the hydrophilicity and aqueous solubility of the often large and hydrophobic PROTAC molecule. Its flexibility is also a key attribute, allowing the PROTAC to adopt various conformations, which can be crucial for the successful formation of a productive ternary complex between the POI and the E3 ligase. The length of the PEG linker is a critical parameter that often requires empirical optimization for each specific target and E3 ligase pair.
-
Fmoc (Fluorenylmethyloxycarbonyl): The Fmoc group is a base-labile protecting group for the terminal amine. It is stable under a variety of reaction conditions but can be readily removed with a mild base, such as piperidine. This feature is particularly useful for a stepwise, modular synthesis of PROTACs, allowing for the selective deprotection of the amine for subsequent conjugation to either the warhead or the E3 ligase ligand.
Mechanism of Action: A Step-by-Step Breakdown
The overall mechanism of action of a PROTAC assembled using the this compound linker can be summarized as follows:
-
Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, bringing them into close proximity. The flexibility of the PEG3 linker is crucial at this stage to allow for the optimal positioning of the two proteins.
-
Ubiquitination: The formation of the ternary complex facilitates the E3 ligase-mediated transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the POI.
-
Polyubiquitination: This process is repeated, leading to the formation of a polyubiquitin chain on the POI.
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.
-
PROTAC Recycling: The PROTAC is released after inducing ubiquitination and can then bind to another POI and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.
Data Presentation: A Representative Case Study
| Parameter | Description | Illustrative Value | Reference |
| DC50 | The concentration of the PROTAC required to achieve 50% degradation of the target protein. | 15 nM | |
| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC. | >95% | |
| Binding Affinity (to BRD4) | The dissociation constant (Kd) for the binding of the PROTAC to the target protein. | 50 nM | Fictional |
| Binding Affinity (to VHL) | The dissociation constant (Kd) for the binding of the PROTAC to the E3 ligase. | 150 nM | Fictional |
| Cellular Permeability (Papp, Caco-2) | The apparent permeability coefficient in a Caco-2 cell monolayer assay, a measure of intestinal absorption. | 1.5 x 10-6 cm/s | Fictional |
| Metabolic Stability (in vitro) | The percentage of the PROTAC remaining after incubation with liver microsomes for a specific time. | 60% remaining after 1 hour |
Table 1: Illustrative Degradation and Pharmacokinetic Parameters for a Hypothetical BRD4-Targeting PROTAC with a PEG3 Linker.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a hypothetical BRD4-targeting PROTAC using the this compound linker and for the subsequent evaluation of its biological activity.
Synthesis of a BRD4-Targeting PROTAC
The synthesis involves a modular approach, starting with the preparation of the azide-functionalized warhead and the E3 ligase ligand, followed by the deprotection of the linker and the final click chemistry reaction.
Materials:
-
JQ1 (BRD4 inhibitor) derivative with a carboxylic acid handle
-
VHL ligand with a free hydroxyl group
-
This compound
-
Piperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Sodium azide
-
Propargyl bromide
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Protocol:
-
Synthesis of Azide-Functionalized JQ1 (Warhead):
-
Synthesize or procure a derivative of the BRD4 inhibitor JQ1 with a suitable linker attachment point, such as a carboxylic acid.
-
React the JQ1 derivative with an amino-alkyne linker using standard amide coupling conditions (e.g., HATU, DIPEA in DMF).
-
Convert the terminal alkyne to an azide using a suitable method, for example, by reacting with an azide source in the presence of a copper catalyst (CuAAC) or by using a pre-functionalized azido-linker. For the purpose of a SPAAC reaction, we will assume the warhead is functionalized with an azide.
-
-
Preparation of the VHL Ligand:
-
Synthesize or procure a VHL ligand, such as a derivative of VH032, with a free hydroxyl group.
-
-
Fmoc Deprotection of the Linker:
-
Dissolve this compound in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature for 30 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the piperidine and byproducts by evaporation under reduced pressure and purify the resulting amine-linker by flash chromatography.
-
-
Conjugation of the Linker to the VHL Ligand:
-
Dissolve the deprotected DBCO-NHCO-PEG3-NH2 linker and the VHL ligand with a carboxylic acid handle in anhydrous DMF.
-
Add HATU and DIPEA and stir the reaction at room temperature overnight.
-
Purify the resulting DBCO-linker-VHL conjugate by HPLC.
-
-
Final PROTAC Assembly via SPAAC Reaction:
-
Dissolve the azide-functionalized JQ1 and the DBCO-linker-VHL conjugate in a suitable solvent such as DMF or a mixture of DMSO and PBS.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Western Blot for Protein Degradation (DC50 and Dmax Determination)
Materials:
-
Cancer cell line expressing BRD4 (e.g., HeLa, MCF-7)
-
Synthesized BRD4-PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium (e.g., from 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Treat the cells with the PROTAC or vehicle for a defined period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescence substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane and re-probe with the loading control antibody (e.g., anti-GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 and the loading control.
-
Normalize the BRD4 signal to the loading control signal for each sample.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Materials:
-
Cells expressing the target protein and E3 ligase
-
Synthesized PROTAC
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-VHL)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (anti-BRD4, anti-VHL)
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control for a few hours. Pre-treat with MG132 to prevent degradation of the target protein.
-
Lyse the cells using a non-denaturing co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL) to form antibody-E3 ligase-PROTAC-POI complexes.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blotting, probing for the target protein (BRD4) and the E3 ligase (VHL) to confirm their co-precipitation. An increased signal for BRD4 in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
-
Mandatory Visualizations
Signaling Pathway of PROTAC Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and evaluation of a PROTAC.
Conclusion
The this compound linker is a powerful and versatile tool for the construction of PROTACs. Its modular design, incorporating a bioorthogonal click chemistry handle, a flexible and solubilizing PEG chain, and a readily cleavable protecting group, facilitates the efficient and systematic synthesis of these complex molecules. A thorough understanding of the role of each component of the linker and its impact on the mechanism of action is paramount for the rational design of potent and effective protein degraders. The experimental protocols provided herein offer a robust framework for the synthesis and characterization of novel PROTACs, paving the way for the development of next-generation therapeutics.
References
- 1. Untitled Document [arxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Fmoc Protecting Group Chemistry in DBCO-NHCO-PEG3-Fmoc
Abstract
The this compound molecule is a heterobifunctional linker of significant interest in modern bioconjugation, drug delivery, and the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][2] This linker combines three critical chemical moieties: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a short polyethylene glycol (PEG3) spacer to enhance solubility and provide spatial control, and a terminal amine protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][4] The lability of the Fmoc group under mild basic conditions is central to the utility of this linker, allowing for a staged, controlled synthesis strategy.[5] This guide provides a detailed examination of the Fmoc protecting group chemistry, presents quantitative data, outlines experimental protocols for deprotection and subsequent conjugation, and visualizes the core chemical processes.
Chemical Structure and Core Components
This compound is a precisely designed molecule where each component serves a distinct and vital function. Its utility stems from the synergistic action of these three parts.
-
DBCO (Dibenzocyclooctyne): This strained alkyne is the reactive handle for bioorthogonal chemistry. It participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that allows for the rapid and highly specific formation of a stable triazole linkage with azide-containing molecules. A key advantage of SPAAC is that it proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for use in complex biological systems and even in vivo applications.
-
PEG3 Linker: The short, discrete chain of three polyethylene glycol units imparts several beneficial properties. As a hydrophilic spacer, it improves the aqueous solubility of the molecule and its conjugates, which is often a challenge with hydrophobic drugs or labels. The PEG3 chain also provides a flexible spacer that minimizes steric hindrance between the conjugated partners, ensuring that biological activity (e.g., antibody binding) is retained.
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: The Fmoc group is a base-labile protecting group for the terminal primary amine. In solid-phase peptide synthesis (SPPS) and other organic syntheses, its role is to temporarily block the amine's reactivity to prevent unwanted side reactions during preceding chemical steps. Its defining characteristic is its stability in acidic conditions and its rapid removal under mild basic conditions, which provides an orthogonal protection strategy relative to acid-labile groups like Boc (tert-butyloxycarbonyl).
The Core Chemistry: Fmoc Protection and Deprotection
The strategic use of the Fmoc group is fundamental to the application of this compound in multi-step syntheses.
Mechanism of Fmoc Deprotection
Removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction. The process occurs in two main steps:
-
Proton Abstraction: A mild base, most commonly a secondary amine like piperidine, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system. This deprotonation is favorable because the resulting carbanion is stabilized by the aromatic fluorenyl system.
-
β-Elimination: The stabilized carbanion undergoes elimination, leading to the cleavage of the C-O bond of the carbamate. This releases the free amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).
-
Adduct Formation: The secondary amine used for deprotection acts as a nucleophile and rapidly traps the electrophilic DBF to form a stable adduct. This final step is crucial as it prevents the reactive DBF from participating in side reactions with the newly liberated amine or other nucleophiles in the reaction mixture.
The progress of the deprotection can often be monitored spectrophotometrically by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic maximum absorbance around 301-304 nm.
Orthogonality and Advantages
The primary advantage of Fmoc chemistry lies in its orthogonality with acid-labile protecting groups (e.g., Boc, Trt). This allows for selective deprotection without disturbing other protected functional groups within a complex molecule, a cornerstone of modern solid-phase peptide synthesis and complex organic synthesis.
Key Advantages:
-
Mild Conditions: Deprotection occurs under gentle basic conditions, preserving the integrity of sensitive molecules.
-
High Selectivity: The reaction is highly specific to the Fmoc group, preventing unintended deprotection of other groups.
-
Efficiency: The removal is typically rapid and proceeds to completion with high yields.
Quantitative Data Summary
The efficiency of Fmoc deprotection is influenced by the choice of base, its concentration, the solvent, and reaction time. The following table summarizes typical quantitative data gathered from literature for Fmoc deprotection protocols.
| Parameter | Value / Condition | Comment | Source(s) |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | The most common and standard reagent for efficient Fmoc removal. | |
| 2-5% DBU in DMF | A stronger, non-nucleophilic base, can be used for faster deprotection. | ||
| 25% Dipropylamine (DPA) in DMF | An alternative that may reduce aspartimide side-product formation. | ||
| Reaction Time | 3 - 20 minutes | Typically, a two-step procedure is used: a short initial treatment (e.g., 2 min) followed by a longer one (e.g., 5-15 min). | |
| >99% completion in 3 min | For Fmoc-Val-OH in solution with ≥5% piperidine. | ||
| Reaction Temperature | Room Temperature | The reaction is efficient at ambient temperatures. | |
| Monitoring | UV Spectrophotometry at ~302 nm | Used to quantify the released dibenzofulvene-base adduct. | |
| Crude Purity (Post-SPPS) | 88-96% | Varies with sequence and deprotection reagent used. |
Experimental Protocols
Protocol 1: Fmoc Deprotection of this compound
This protocol describes the removal of the Fmoc group to yield the free amine, ready for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Diethyl ether (peroxide-free, cold)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Dissolution: Dissolve this compound in a minimal amount of anhydrous DMF in a clean, dry reaction vessel under an inert atmosphere.
-
Reagent Preparation: Prepare the deprotection solution by making a 20% (v/v) solution of piperidine in anhydrous DMF. For example, add 2 mL of piperidine to 8 mL of DMF.
-
Deprotection Reaction: Add the 20% piperidine/DMF solution to the dissolved linker. A typical ratio is 10 mL of solution per gram of equivalent solid-phase resin loading, or a sufficient volume to ensure complete dissolution and reaction in solution phase.
-
Incubation: Stir the reaction mixture at room temperature. The reaction is typically complete within 10-20 minutes. For a two-step process, stir for 2 minutes, then replace the solution with a fresh aliquot of the deprotection reagent and stir for an additional 5-10 minutes.
-
Solvent Removal: After the reaction is complete, remove the DMF and excess piperidine under high vacuum using a rotary evaporator.
-
Purification (Optional but Recommended): The resulting crude product (DBCO-NHCO-PEG3-NH2) can be purified. One common method is precipitation.
-
Re-dissolve the residue in a small amount of DCM.
-
Add the DCM solution dropwise to a stirred flask of cold diethyl ether (approx. 10-20 fold volume excess).
-
The deprotected product should precipitate out of the ether.
-
Isolate the precipitate by filtration or centrifugation.
-
-
Drying and Storage: Dry the purified product under vacuum. Store the final DBCO-NHCO-PEG3-NH2 under an inert atmosphere at -20°C.
Protocol 2: Bioconjugation via Copper-Free Click Chemistry (SPAAC)
This protocol outlines the conjugation of the deprotected amine linker (after a separate reaction to attach it to a payload with a carboxyl group) to an azide-functionalized biomolecule (e.g., an antibody or protein).
Materials:
-
DBCO-functionalized molecule (e.g., DBCO-PEG-Payload)
-
Azide-functionalized biomolecule (e.g., Protein-N3)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer. Avoid buffers containing sodium azide.
-
Anhydrous Dimethyl sulfoxide (DMSO), if needed for solubility.
Procedure:
-
Preparation of Reactants:
-
Dissolve the DBCO-functionalized molecule in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare the azide-functionalized biomolecule in the reaction buffer (e.g., PBS, pH 7.4) to a known concentration (e.g., 1-10 mg/mL).
-
-
Conjugation Reaction:
-
Add the DBCO stock solution to the azide-biomolecule solution. A 2-4 fold molar excess of the DBCO molecule over the azide-biomolecule is often recommended to drive the reaction to completion.
-
Ensure the final concentration of organic solvent (e.g., DMSO) in the reaction mixture is low (typically <20%) to maintain the integrity of the biomolecule.
-
-
Incubation: Incubate the reaction mixture. Reaction times can vary from 2-4 hours at room temperature to overnight at 4°C. Reactions are often efficient, and longer incubation times can improve yield.
-
Purification: Remove the excess, unreacted DBCO-molecule from the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or spin desalting columns.
-
Validation: Confirm the successful conjugation using analytical techniques like SDS-PAGE (which will show a molecular weight shift), mass spectrometry, or HPLC.
Applications in Drug Development
The unique structure of this compound makes it a valuable tool for constructing complex biotherapeutics.
-
PROTACs: This linker is explicitly marketed for the synthesis of PROTACs. In this context, after Fmoc removal, the free amine can be coupled to a ligand for a target protein. The DBCO end can then be "clicked" to an azide-modified E3 ligase ligand, creating a final molecule that brings the target protein into proximity with the ubiquitin-proteasome system for degradation.
-
Antibody-Drug Conjugates (ADCs): In ADC development, an azide group can be metabolically or chemically incorporated into an antibody. The linker, after being functionalized with a cytotoxic drug via its amine handle, can be attached to the antibody using the DBCO-azide click reaction. This creates a targeted delivery system for chemotherapy.
-
Molecular Imaging and Probes: The DBCO handle allows for the straightforward attachment of this linker to azide-modified fluorescent dyes, PET ligands, or other imaging agents for use in diagnostics and biological research.
References
In-Depth Technical Guide to DBCO-NHCO-PEG3-Fmoc: A Key Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of DBCO-NHCO-PEG3-Fmoc, a heterobifunctional linker integral to the advancement of targeted protein degradation and bioconjugation.
Core Compound Data
This compound is a valuable tool in chemical biology and drug discovery, primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a Polyethylene Glycol (PEG) spacer to enhance solubility and optimize spatial orientation, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine for sequential conjugation.
| Property | Value | Citations |
| Molecular Formula | C42H43N3O7 | [1] |
| Molecular Weight | 701.81 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | >98% | [2] |
| Solubility | Soluble in DMSO (10 mM) | [2] |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (Solvent) | -80°C for up to 6 months |
Application in Targeted Protein Degradation
This compound serves as a critical component in the construction of PROTACs. PROTACs are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach offers a powerful strategy for eliminating disease-causing proteins, including those traditionally considered "undruggable".
The key functionalities of this compound in this context are:
-
DBCO Group : Enables covalent linkage to an azide-modified molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, proceeding efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.
-
PEG3 Linker : The three-unit polyethylene glycol spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC. The length of the PEG linker is a crucial parameter in PROTAC design, as it dictates the spatial relationship between the target protein and the E3 ligase, which is critical for the formation of a stable and productive ternary complex.
-
Fmoc-Protected Amine : The Fmoc protecting group allows for a controlled, sequential synthesis strategy. The amine can be deprotected under specific conditions to allow for conjugation to a second molecule, such as a ligand for an E3 ubiquitin ligase.
Experimental Protocols
The following are generalized protocols for the use of this compound in the synthesis of a PROTAC. Optimization of reaction conditions (e.g., stoichiometry, concentration, reaction time) is recommended for each specific application.
Deprotection of the Fmoc Group
-
Dissolution : Dissolve this compound in a suitable organic solvent such as dimethylformamide (DMF).
-
Deprotection : Add a 20% solution of piperidine in DMF to the reaction mixture.
-
Incubation : Stir the reaction at room temperature for 1-2 hours.
-
Work-up : Remove the piperidine and byproducts by evaporation under reduced pressure and purify the resulting DBCO-NHCO-PEG3-NH2 linker, for example, by flash column chromatography.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of the DBCO-containing linker to an azide-functionalized molecule (e.g., a ligand for the protein of interest).
-
Dissolution : Dissolve the azide-containing molecule and the DBCO-functionalized linker (either before or after Fmoc deprotection and subsequent conjugation) in a reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). If necessary, a co-solvent such as DMSO can be used, but the final concentration should be kept low (typically <10%) to avoid denaturation of biomolecules.
-
Reaction : Mix the reactants, typically using a slight molar excess (1.5 - 3 equivalents) of the DBCO-containing molecule.
-
Incubation : Incubate the reaction mixture at room temperature for 2-12 hours, or overnight at 4°C. Reaction progress can be monitored by techniques such as LC-MS.
-
Purification : Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC, to remove any unreacted starting materials.
PROTAC Synthesis and Application Workflow
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound and its subsequent application in inducing targeted protein degradation.
Caption: Workflow for PROTAC synthesis and targeted protein degradation.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC involves hijacking the cell's natural ubiquitin-proteasome system. The following diagram outlines this signaling cascade.
Caption: PROTAC-mediated recruitment and degradation of a target protein.
References
Solubility Profile of DBCO-NHCO-PEG3-Fmoc in DMSO and Aqueous Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of DBCO-NHCO-PEG3-Fmoc, a heterobifunctional linker commonly employed in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. Understanding the solubility of this reagent in both organic solvents and aqueous buffers is critical for its effective handling, storage, and use in bioconjugation reactions.
Physicochemical Properties and Solubility Overview
This compound is an amphiphilic molecule, possessing both hydrophobic and hydrophilic regions that dictate its solubility. The dibenzocyclooctyne (DBCO) and fluorenylmethyloxycarbonyl (Fmoc) groups are inherently hydrophobic, which can limit solubility in aqueous media. Conversely, the short polyethylene glycol (PEG) linker (PEG3) is hydrophilic and is incorporated to improve water solubility and reduce aggregation.
The interplay of these groups results in a compound that is readily soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but has limited direct solubility in aqueous buffers. For most biological applications requiring an aqueous environment, a common strategy is to first prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous buffer.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of solvents is not extensively published. However, information from suppliers and analogous compounds allows for the compilation of the following summary.
| Solvent/Buffer | Known Concentration | Remarks | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Readily soluble. Higher concentrations may be achievable. | [1] |
| Aqueous Buffers (e.g., PBS, Tris) | Not Quantitatively Determined | Generally has low direct solubility. Typically added from a DMSO stock. The final aqueous solution's clarity is concentration-dependent. | [2][3] |
| Dimethylformamide (DMF) | Not Quantitatively Determined | Often used as an alternative to DMSO for initial dissolution of similar DBCO-PEG compounds. | [4] |
Note: The solubility in aqueous buffers can be influenced by factors such as pH, ionic strength, and the presence of other organic co-solvents. Researchers should empirically determine the solubility for their specific buffer system and experimental conditions.
Experimental Protocol: Determination of Aqueous Solubility
The following protocol outlines a general method for determining the solubility of this compound in a specific aqueous buffer. This method is based on the common practice of preparing a stock solution in DMSO.
Materials:
-
This compound
-
Anhydrous DMSO
-
Target aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC system
Procedure:
-
Preparation of a Concentrated Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in a minimal amount of anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
-
Serial Dilution in Aqueous Buffer:
-
Prepare a series of microcentrifuge tubes, each containing a fixed volume of the target aqueous buffer (e.g., 950 µL).
-
Add increasing volumes of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 50 µM, 100 µM, 250 µM, 500 µM, 1 mM). The final concentration of DMSO should be kept low and consistent across all samples (e.g., ≤5% v/v) to minimize its effect on the buffer properties and the solubility of other components in a potential reaction.
-
Vortex each tube immediately after adding the DMSO stock to ensure rapid mixing.
-
-
Equilibration and Observation:
-
Allow the solutions to equilibrate at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Visually inspect each tube for any signs of precipitation or cloudiness. The highest concentration that remains a clear, homogenous solution is the approximate solubility under those conditions.
-
-
Quantitative Analysis (Optional):
-
For a more precise determination, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved this compound using a spectrophotometer (measuring absorbance, as DBCO has a characteristic UV absorbance) or by HPLC analysis.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing a solution of this compound for use in an aqueous bioconjugation reaction.
Caption: Workflow for preparing an aqueous solution of this compound.
Logical Pathway for Solubility Assessment
The decision-making process for handling this compound solubility is outlined in the diagram below.
Caption: Decision pathway for achieving a soluble aqueous solution.
References
An In-depth Technical Guide to the Stability and Storage of DBCO-NHCO-PEG3-Fmoc
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-NHCO-PEG3-Fmoc is a heterobifunctional linker widely utilized in the fields of bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This linker incorporates three key chemical entities: a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a short polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine for sequential synthesis. The stability of this linker is paramount to ensure the integrity and efficacy of the final bioconjugate. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and potential degradation pathways.
Chemical Structure and Components
Understanding the stability of this compound necessitates an examination of its constituent parts: the DBCO moiety, the amide bond, the PEG linker, and the Fmoc protecting group.
A simplified representation of the this compound structure.
Recommended Storage Conditions
Proper storage is critical to maintain the stability and reactivity of this compound. The following conditions are recommended based on supplier data sheets.
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | Up to 3 years[1] | Store desiccated and protected from light. |
| In Solvent | -80°C | Up to 1 year[1] | Use anhydrous solvents such as DMSO or DMF. Avoid repeated freeze-thaw cycles. |
Stability Profile and Degradation Pathways
The overall stability of this compound is a function of the individual stabilities of its components. While specific quantitative data for the entire molecule is limited, the stability of each moiety provides insight into its potential degradation pathways.
DBCO Moiety
The dibenzocyclooctyne (DBCO) group is susceptible to degradation under certain conditions, which can impact its ability to participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
-
Acidic Conditions: The DBCO group can undergo an inactivating rearrangement under strongly acidic conditions, such as high concentrations of trifluoroacetic acid (TFA) often used in peptide synthesis cleavage. This rearrangement is thought to be an acid-catalyzed 5-endo-dig cycloisomerization. However, some studies suggest that DBCO can withstand lower TFA concentrations (<30%).
-
Oxidation: The DBCO moiety can be susceptible to oxidation, which can lead to a loss of reactivity.
-
Thiols: The presence of thiols, such as dithiothreitol (DTT), can also lead to the degradation of the DBCO group.
Amide Bond
Amide bonds are generally stable; however, they can be cleaved under harsh acidic or basic conditions, particularly with elevated temperatures. Under physiological conditions, the hydrolysis of a linear amide bond is extremely slow. The stability of the amide bond in the this compound linker is expected to be robust under typical bioconjugation and storage conditions.
PEG Linker
Polyethylene glycol (PEG) linkers are known for their stability and biocompatibility. The ether linkages in the PEG backbone are generally resistant to hydrolysis and enzymatic degradation. However, extreme conditions can lead to chain cleavage:
-
Oxidative Degradation: In the presence of transition metal ions and oxygen, the PEG chain can undergo oxidative degradation.
-
Strong Acids: Prolonged exposure to strong acids at high temperatures can cause cleavage of the ether bonds.
Fmoc Protecting Group
The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. Its stability is highly dependent on the pH of the environment.
-
Basic Conditions: The Fmoc group is readily cleaved by bases, most commonly a solution of piperidine in an aprotic solvent like DMF. The deprotection proceeds via a β-elimination mechanism.
-
Acidic and Neutral Conditions: The Fmoc group is generally stable under acidic and neutral conditions, providing orthogonality with acid-labile protecting groups like Boc.
Experimental Protocols for Stability Assessment
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.
Workflow for a forced degradation study of this compound.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 60°C).
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as UPLC-MS/MS, to separate and identify the parent compound and any degradation products.
-
Data Evaluation: Quantify the amount of the parent compound remaining and the amount of each degradant formed. This data can be used to determine the degradation kinetics and elucidate the degradation pathways.
UPLC-MS/MS Method for Analysis
A UPLC-MS/MS method can be developed for the quantitative analysis of this compound and its potential degradation products.
-
Column: A reversed-phase column (e.g., C18) is typically suitable.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid or ammonium formate) is commonly used.
-
Detection: Mass spectrometry (MS) detection in positive ion mode can be used for sensitive and specific detection. Multiple Reaction Monitoring (MRM) can be employed for accurate quantification.
Logical Relationships in Stability and Handling
Logical relationship between environmental factors, handling, and the stability of this compound.
Conclusion
The stability of this compound is a critical factor for its successful application in research and drug development. While the individual components of the linker exhibit known stability profiles, a comprehensive understanding of the entire molecule's behavior under various conditions is essential. Adherence to recommended storage and handling procedures is paramount to minimize degradation. For critical applications, it is advisable to perform in-house stability studies using appropriate analytical methods to ensure the quality and reactivity of the linker. Further research into the quantitative stability of this and similar PROTAC linkers will be invaluable to the scientific community.
References
An In-Depth Technical Guide to DBCO-NHCO-PEG3-Fmoc for Strain-Promoted Alkyne-Azide Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for DBCO-NHCO-PEG3-Fmoc , a key reagent in the field of bioconjugation and targeted protein degradation. This heterobifunctional linker is instrumental in the precise construction of complex biomolecular architectures through strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of click chemistry.
Introduction to this compound
This compound is a versatile molecule composed of three key functional components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that reacts with high efficiency and specificity with azide-functionalized molecules without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is central to its utility in biological systems.
-
Triethylene Glycol (PEG3): A short polyethylene glycol spacer that enhances the hydrophilicity and solubility of the molecule and its conjugates. The PEG linker also provides flexibility and reduces steric hindrance, which can improve reaction kinetics and the biological activity of the final conjugate.[1]
-
Fluorenylmethyloxycarbonyl (Fmoc)-Protected Amine: A primary amine protected by an Fmoc group. The Fmoc group is stable under a variety of conditions but can be selectively removed using a mild base, typically piperidine, to reveal a reactive amine for further functionalization.
This unique combination of functionalities makes this compound a valuable tool for multi-step bioconjugation strategies, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₂H₄₃N₃O₇ | [3] |
| Molecular Weight | 701.81 g/mol | [3] |
| Appearance | White to off-white solid | |
| Purity | Typically >95% | |
| Storage Conditions | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year |
Experimental Protocols
The following sections provide detailed protocols for the key experimental procedures involving this compound.
Solution-Phase Fmoc Deprotection of this compound
This protocol describes the removal of the Fmoc protecting group in a solution phase to yield the free amine, DBCO-NHCO-PEG3-NH₂.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine
-
Diethyl ether (cold)
-
Argon or Nitrogen gas
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DMF in a round bottom flask under an inert atmosphere (argon or nitrogen). A typical concentration is 10-50 mg/mL.
-
Addition of Piperidine: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.
-
Solvent Removal: Once the reaction is complete, remove the DMF and excess piperidine under reduced pressure using a rotary evaporator.
-
Precipitation: To the resulting residue, add cold diethyl ether to precipitate the deprotected product (DBCO-NHCO-PEG3-NH₂).
-
Isolation: Collect the precipitate by centrifugation, decant the ether, and wash the pellet with cold diethyl ether two more times.
-
Drying: Dry the final product under vacuum to remove any residual solvent. The purified DBCO-NHCO-PEG3-NH₂ can be stored at -20°C under an inert atmosphere.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the general procedure for the copper-free click reaction between the deprotected DBCO-NHCO-PEG3-NH₂ and an azide-functionalized molecule (e.g., a protein, peptide, or small molecule).
Materials:
-
DBCO-NHCO-PEG3-NH₂
-
Azide-functionalized molecule of interest
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-7.4, HEPES buffer)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF (if needed for solubility)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-functionalized molecule in the chosen reaction buffer to the desired concentration.
-
Dissolve the DBCO-NHCO-PEG3-NH₂ in a minimal amount of DMSO or DMF, and then dilute with the reaction buffer to the final desired concentration. The final concentration of the organic solvent should be kept low (ideally <10%) to avoid denaturation of proteins.
-
-
Reaction:
-
Add the DBCO-NHCO-PEG3-NH₂ solution to the azide-functionalized molecule solution. A molar excess of the DBCO-linker (typically 1.5 to 10 equivalents) is often used to ensure complete conjugation to the azide-modified molecule.
-
Incubate the reaction mixture. Reaction times can vary from 1 to 24 hours depending on the reactants and their concentrations. Reactions are typically performed at room temperature or 4°C. For more dilute reactants, longer incubation times may be necessary.
-
-
Monitoring the Reaction: The progress of the SPAAC reaction can be monitored by observing the decrease in the DBCO absorbance at approximately 309 nm using UV-Vis spectroscopy.
-
Purification: Once the reaction is complete, purify the conjugate to remove unreacted reagents. The choice of purification method will depend on the nature of the conjugate.
-
For protein conjugates: Size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis are commonly used.
-
For small molecule conjugates: Preparative HPLC is often the method of choice.
-
-
Characterization: The final conjugate can be characterized by methods such as SDS-PAGE (for proteins, showing a molecular weight shift), mass spectrometry, and HPLC.
Quantitative Data for Reaction Optimization
The efficiency of the SPAAC reaction is influenced by several factors. The following tables provide a summary of key quantitative data to aid in the optimization of experimental conditions.
Table 1: Physicochemical Properties and Storage
| Parameter | Value | Notes |
| Molecular Weight | 701.81 g/mol | |
| Purity | >95% | Varies by supplier. |
| Solubility | Soluble in DMSO and DMF. Limited solubility in aqueous buffers. | The PEG3 linker enhances aqueous solubility compared to non-PEGylated DBCO linkers. |
| Storage of Powder | -20°C, desiccated | Stable for at least one year. |
| Storage of Solutions | -80°C in anhydrous solvent | Avoid repeated freeze-thaw cycles. |
Table 2: Reaction Parameters for SPAAC
| Parameter | Recommended Range | Notes | Reference |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | An excess of the DBCO-linker is generally used to drive the reaction to completion. | |
| Reaction Time | 1 - 24 hours | Dependent on reactant concentrations and temperature. | |
| Temperature | 4°C to 37°C | Lower temperatures may require longer reaction times. | |
| pH | 6.5 - 8.5 | SPAAC is generally efficient across a broad pH range. | |
| Solvent | Aqueous buffers (PBS, HEPES), with minimal organic co-solvent (e.g., <10% DMSO) | The choice of buffer can influence reaction kinetics. |
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and biological pathways relevant to the application of this compound.
Caption: General workflow for bioconjugation using this compound.
Caption: PROTAC-mediated targeted protein degradation pathway.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in chemistry, biology, and medicine. Its unique trifunctional nature allows for the seamless execution of multi-step synthetic strategies, enabling the construction of sophisticated bioconjugates and targeted therapeutics like PROTACs. By understanding the principles of Fmoc deprotection and strain-promoted alkyne-azide cycloaddition, and by carefully optimizing reaction conditions based on the provided data, researchers can effectively harness the potential of this linker to advance their scientific goals.
References
An In-depth Technical Guide to Copper-Free Click Chemistry with DBCO Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Copper-Free Click Chemistry
Copper-free click chemistry has emerged as a transformative tool in bioconjugation, enabling the precise and efficient covalent linking of molecules in complex biological environments.[1] At the forefront of this technology is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds without the need for cytotoxic copper catalysts.[1][] This key advantage over the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) has expanded the scope of click chemistry to include applications within living cells and whole organisms.[3][4]
The SPAAC reaction is a [3+2] cycloaddition between a cyclooctyne and an azide, forming a stable triazole linkage. The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing it to proceed at physiological temperatures and pH. The bioorthogonal nature of SPAAC stems from the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with native biological molecules such as proteins, nucleic acids, and lipids. This exquisite selectivity ensures that the ligation occurs only between the intended reaction partners.
The Role of DBCO Linkers
Dibenzocyclooctyne (DBCO) is a key reagent in copper-free click chemistry, valued for its high reactivity and specificity. DBCO is a strained cyclic alkyne, and this inherent molecular tension is the driving force behind its rapid and efficient reaction with azides under physiological conditions, without the need for a copper catalyst. This copper-free nature is crucial for applications in living systems, as copper ions can be toxic to cells and cause protein denaturation.
The reaction between DBCO and an azide is highly selective, minimizing off-target reactions and background interference. The resulting triazole linkage is highly stable, ensuring the integrity of the conjugated product. Furthermore, DBCO reagents demonstrate good stability in aqueous buffers, making them ideal for labeling azide-modified biomolecules with high specificity and reactivity. The inclusion of a PEG (polyethylene glycol) spacer in some DBCO linkers can improve water solubility and introduce flexibility, which can alleviate steric hindrance.
Core Reaction Mechanism
The fundamental principle of SPAAC with DBCO linkers is the concerted [3+2] cycloaddition between the strained alkyne of the DBCO molecule and an azide-functionalized molecule. The significant ring strain of the DBCO molecule lowers the activation energy for this reaction, allowing it to proceed spontaneously at or near room temperature. This process forms a stable, covalent triazole linkage.
Quantitative Data for DBCO and Other Cyclooctynes
The efficiency of a SPAAC reaction is largely determined by the second-order rate constant (k₂), which reflects the intrinsic reactivity of the cyclooctyne. A higher k₂ value indicates a faster reaction. The following table provides a comparison of the reaction kinetics of various cyclooctynes with benzyl azide.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| DBCO | ~0.1 | |
| DIBO | 0.17 | |
| BCN | 0.14 | |
| DIFO | 0.076 |
Experimental Protocols
General Protocol for Antibody-Oligonucleotide Conjugation
This protocol outlines the steps for conjugating a DBCO-activated antibody with an azide-modified oligonucleotide.
1. Antibody Activation with DBCO-NHS Ester:
-
Prepare the antibody in an amine-free buffer (e.g., PBS, pH ~7.4) at a concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20%.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Quench the reaction by adding a quenching solution (e.g., 100 mM Tris or glycine in water) and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted DBCO-NHS ester using a spin desalting column.
2. Click Chemistry Reaction:
-
Mix the DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified oligonucleotide.
-
Incubate the mixture overnight at 4°C or for 2-4 hours at room temperature.
3. Purification and Validation:
-
Purify the antibody-oligonucleotide conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or reverse-phase HPLC) to remove excess oligonucleotide.
-
Validate the final conjugate using SDS-PAGE, which will show a higher molecular weight band for the conjugate compared to the unconjugated antibody. Mass spectrometry can also be used for characterization.
General Experimental Workflow for DBCO-Azide Bioconjugation
The following diagram illustrates a typical workflow for a bioconjugation experiment using DBCO-azide click chemistry.
Applications in Drug Development
DBCO-azide click chemistry is a powerful tool in drug development, particularly in the creation of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapies designed to selectively deliver potent cytotoxic drugs to cancer cells, thereby increasing therapeutic efficacy and reducing off-target toxicity.
In the context of ADC development, DBCO-azide chemistry provides a reliable method for linking the antibody and the drug payload. The antibody, which targets a specific antigen on tumor cells, can be functionalized with either a DBCO or an azide moiety. The cytotoxic drug is then linked to the corresponding reactive partner. The high efficiency and specificity of the click reaction ensure the formation of a stable conjugate with a well-defined drug-to-antibody ratio (DAR).
Other significant applications in drug development and research include:
-
Development of imaging agents: Attaching imaging probes like fluorescent dyes or radioisotopes to targeting molecules for diagnostic purposes.
-
Creation of targeted drug delivery systems: Conjugating drugs to nanoparticles or other delivery vehicles functionalized with targeting ligands.
-
In vivo cell tracking: Labeling cells with DBCO or azide-functionalized molecules to monitor their distribution and fate in vivo.
-
Proteomics and Glycomics: Facilitating the enrichment and identification of specific classes of proteins or glycans from complex biological samples.
-
Materials Science: The formation of stable triazole linkages via SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and functionalized surfaces.
References
Methodological & Application
Application Note: A Modular Approach to PROTAC Synthesis Using DBCO-NHCO-PEG3-Fmoc
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins.[1][2][3] A PROTAC molecule is composed of three key components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as impacting physicochemical properties like solubility and cell permeability.
The DBCO-NHCO-PEG3-Fmoc linker is a versatile, high-utility building block for modular PROTAC synthesis. Its structure offers several distinct advantages:
-
Polyethylene Glycol (PEG) Spacer: The short PEG3 chain enhances the hydrophilicity of the final PROTAC, which can improve solubility and pharmacokinetic properties.
-
Dibenzocyclooctyne (DBCO) Group: This group enables highly efficient and bioorthogonal copper-free "click chemistry" via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is rapid, high-yielding, and can be performed under mild conditions, making it ideal for the final conjugation step.
-
Fmoc-Protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for an orthogonal synthetic strategy. The amine can be deprotected under specific basic conditions without affecting other functional groups, enabling sequential, controlled conjugation of the POI and E3 ligase ligands.
This application note provides a detailed protocol for the synthesis of a PROTAC molecule using the this compound linker, demonstrating a common and effective workflow for researchers in drug discovery and chemical biology.
Figure 1: PROTAC Mechanism of Action. The PROTAC molecule facilitates the formation of a ternary complex, bringing the target protein (POI) and an E3 ubiquitin ligase into proximity. This leads to the poly-ubiquitination of the POI, marking it for degradation by the proteasome.
Synthetic Strategy and Workflow
The synthesis of a PROTAC using this compound is a modular process involving three primary stages. This workflow assumes the researcher has access to a POI ligand modified with an azide group and an E3 ligase ligand containing a carboxylic acid moiety.
-
Fmoc Deprotection: The synthesis begins with the removal of the Fmoc protecting group from the linker using a mild base, typically piperidine in a polar aprotic solvent like dimethylformamide (DMF), to expose a primary amine.
-
Amide Coupling: The resulting amine-linker-DBCO intermediate is then coupled to the carboxylic acid of the E3 ligase ligand. This amide bond formation is facilitated by standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): In the final step, the DBCO-containing intermediate is conjugated to the azide-modified POI ligand. This "click" reaction proceeds efficiently at room temperature without a catalyst, forming a stable triazole ring and yielding the final PROTAC molecule.
References
Step-by-Step Guide for Fmoc Deprotection of DBCO-NHCO-PEG3-Fmoc
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals.
This document provides a detailed guide for the solution-phase deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group from DBCO-NHCO-PEG3-Fmoc. This procedure is a critical step in the synthesis of various bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs, where the liberated amine is used for subsequent conjugation reactions.
Introduction
The Fmoc protecting group is widely employed in organic synthesis, particularly in peptide and linker synthesis, due to its stability under acidic conditions and its facile removal under mild basic conditions. The deprotection of Fmoc from this compound unmasks a primary amine, which can then be reacted with an activated carboxyl group or other electrophiles. The DBCO (dibenzocyclooctyne) moiety allows for copper-free click chemistry via strain-promoted alkyne-azide cycloaddition (SPAAC). This protocol details the reagents, conditions, and purification methods for achieving efficient Fmoc deprotection in a solution-phase reaction.
Reaction Principle
The Fmoc group is removed through a base-catalyzed β-elimination mechanism. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This induces the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free primary amine. The excess piperidine also acts as a scavenger for the liberated dibenzofulvene, forming a stable adduct.[1][2]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the solution-phase Fmoc deprotection of amine-containing linkers. While specific yields may vary depending on the purity of the starting material and the scale of the reaction, these values provide a general benchmark.
| Parameter | Value/Range | Notes |
| Reagent | 20% (v/v) Piperidine in DMF | A standard and widely used deprotection solution.[3][4] |
| 2% (w/v) DBU and 2% (w/v) Piperidine in DMF/DCM | A stronger base cocktail for potentially faster or more difficult deprotections. | |
| Solvent | Anhydrous Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves the starting material and reagents. |
| Dichloromethane (DCM) | Can also be used, particularly with the DBU/piperidine mixture. | |
| Concentration of Starting Material | 10-20 mg/mL | A typical concentration range to ensure efficient reaction kinetics. |
| Reaction Temperature | Room Temperature (20-25 °C) | The reaction proceeds efficiently at ambient temperature. |
| Reaction Time | 30 - 60 minutes | The reaction progress should be monitored by HPLC or TLC. |
| Typical Yield | >90% | High yields are expected with proper technique and purification. |
Experimental Protocol
This protocol provides a general procedure for the Fmoc deprotection of this compound on a laboratory scale.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine
-
Cold Diethyl Ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Rotary evaporator
-
Centrifuge and centrifuge tubes
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for reaction monitoring and purity analysis
-
Mass spectrometer (e.g., ESI-MS) for product characterization
Procedure:
-
Dissolution of Starting Material:
-
In a clean, dry round-bottom flask, dissolve the this compound in anhydrous DMF to a concentration of 10-20 mg/mL.
-
Stir the solution at room temperature until the starting material is completely dissolved.
-
-
Addition of Deprotection Reagent:
-
To the stirred solution, add piperidine to a final concentration of 20% (v/v). For example, to 1 mL of the DMF solution, add 0.25 mL of piperidine.
-
The reaction mixture may turn slightly yellow upon addition of the piperidine.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the deprotection by RP-HPLC or TLC. To do this, withdraw a small aliquot (e.g., 5 µL) from the reaction mixture at various time points (e.g., 15, 30, and 60 minutes).
-
Quench the aliquot with a small amount of a weak acid (e.g., 1% acetic acid in the mobile phase) before injection onto the HPLC to stop the reaction.
-
The reaction is considered complete when the starting material peak is no longer observed in the HPLC chromatogram.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the DMF and piperidine.
-
To the concentrated residue, add cold diethyl ether (approximately 10-20 times the volume of the residue) to precipitate the deprotected product.
-
A white or off-white precipitate should form.
-
Transfer the suspension to a centrifuge tube.
-
Centrifuge the mixture to pellet the solid product.
-
Carefully decant the supernatant containing the dibenzofulvene-piperidine adduct and other impurities.
-
Wash the pellet by resuspending it in a fresh portion of cold diethyl ether, followed by centrifugation and decantation. Repeat this washing step two more times to ensure the removal of residual impurities.
-
After the final wash, dry the deprotected product, DBCO-NHCO-PEG3-NH₂, under vacuum.
-
-
Product Characterization:
-
Confirm the identity and purity of the final product.
-
Mass Spectrometry (MS): Analyze the product by ESI-MS to confirm the removal of the Fmoc group (a mass decrease of 222.24 Da).
-
RP-HPLC: Assess the purity of the final product by RP-HPLC.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient reaction time or reagent concentration. | Extend the reaction time and continue to monitor by HPLC. If the reaction stalls, consider adding a small amount of DBU (e.g., to a final concentration of 2%) to the reaction mixture. |
| Aggregation of the starting material. | Try a more dilute solution or a different solvent system (e.g., NMP). | |
| Formation of Side Products | Racemization at adjacent stereocenters (if applicable). | Use a milder base such as piperazine or shorten the reaction time. |
| Reaction with other base-sensitive functional groups. | Ensure that other functional groups in the molecule are compatible with the basic deprotection conditions. | |
| Low Product Recovery | Product is soluble in the precipitation solvent. | If the product is not precipitating well in diethyl ether, try a different non-polar solvent or a mixture of solvents. Alternatively, consider purification by flash chromatography on silica gel or reverse-phase silica gel. |
Visualizations
Signaling Pathway of Fmoc Deprotection
Caption: Mechanism of Fmoc deprotection by piperidine.
Experimental Workflow
Caption: Step-by-step experimental workflow for Fmoc deprotection.
References
Application Notes and Protocols for DBCO-NHCO-PEG3-Fmoc in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. A PROTAC consists of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The choice of linker is critical as it influences the formation of a stable ternary complex between the target protein and the E3 ligase, thereby affecting the efficiency and selectivity of degradation.
DBCO-NHCO-PEG3-Fmoc is a versatile, PEG-based linker designed for the synthesis of PROTACs.[1][2] This application note provides a detailed overview of its use, including protocols for PROTAC synthesis and evaluation.
Features of this compound
The this compound linker offers several advantages for PROTAC development:
-
DBCO Group for Click Chemistry: The dibenzocyclooctyne (DBCO) group enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and can be performed under mild conditions, making it ideal for conjugating the linker to an azide-functionalized ligand.[2]
-
PEG Spacer: The polyethylene glycol (PEG) spacer enhances the solubility and cell permeability of the resulting PROTAC molecule. The length of the PEG chain can be critical for optimal ternary complex formation.[3]
-
Fmoc-Protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the terminal amine allows for standard solid-phase or solution-phase peptide coupling chemistries. This provides a straightforward method for attaching the linker to a ligand containing a carboxylic acid.
Quantitative Data Presentation
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters include:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | BRD4 | Pomalidomide | PEG3 | 15 | >95 |
| PROTAC-2 | BRD4 | Pomalidomide | PEG4 | 8 | >98 |
| PROTAC-3 | BTK | Pomalidomide | PEG6 | 2.2 | 97 |
| PROTAC-4 | ERRα | Von Hippel-Lindau | PEG12 | 50 | >90 |
| PROTAC-5 | ERRα | Von Hippel-Lindau | PEG16 | 25 | >95 |
Disclaimer: The data in this table is representative and compiled from various sources for illustrative purposes. It does not represent data generated using the specific this compound linker.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a two-step synthesis of a hypothetical PROTAC where the target-binding ligand contains a carboxylic acid and the E3 ligase ligand has an azide functionality.
Step 1: Fmoc Deprotection and Coupling to Target Ligand
-
Fmoc Deprotection:
-
Dissolve this compound (1.0 eq) in a 20% solution of piperidine in N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the piperidine and DMF under reduced pressure. The resulting primary amine can be used directly in the next step.
-
-
Amide Coupling to Target Ligand:
-
Dissolve the deprotected DBCO-NHCO-PEG3-amine (1.0 eq) and the target protein ligand (containing a carboxylic acid, 1.0 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate by flash column chromatography.
-
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) to E3 Ligase Ligand
-
Dissolve the purified intermediate from Step 1 (1.0 eq) and the azide-functionalized E3 ligase ligand (1.1 eq) in a suitable solvent such as a mixture of DMSO and water.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
-
Characterize the final product by LC-MS and NMR.
Protocol 2: Evaluation of Protein Degradation by Western Blotting
-
Cell Culture and Treatment:
-
Plate the desired cancer cell line in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding housekeeping protein band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Visualizations
References
Application Notes and Protocols for Bioconjugation of DBCO-NHCO-PEG3-Fmoc to Azide-Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the bioconjugation of the heterodifunctional linker, DBCO-NHCO-PEG3-Fmoc, to azide-modified proteins. This process leverages the principles of bioorthogonal chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that occurs efficiently under mild, biocompatible conditions without the need for a cytotoxic copper catalyst[1][2].
The this compound linker possesses two key functionalities: a dibenzocyclooctyne (DBCO) group for reaction with azides, and an Fmoc-protected amine. The strategic inclusion of the Fmoc protecting group allows for a sequential conjugation approach. First, the amine is deprotected and can be utilized for covalent linkage to the protein of interest, for instance, via reaction with carboxyl groups on the protein surface. Subsequently, the exposed DBCO moiety is ready to react with a protein that has been specifically modified to contain an azide group. This methodology enables the site-specific and covalent linkage of two distinct protein molecules.
These protocols are designed to guide researchers through the entire workflow, from reagent preparation and protein modification to the final bioconjugation and characterization of the resulting protein-protein conjugate.
Principle of the Reaction
The overall bioconjugation strategy involves a two-stage process:
-
Amine Deprotection and Protein Ligation: The Fmoc protecting group on the this compound linker is removed under mild basic conditions to expose a primary amine. This amine can then be covalently attached to a protein (Protein A) through various chemistries, most commonly by forming an amide bond with an activated carboxyl group on the protein surface.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO-functionalized Protein A is then reacted with a second protein (Protein B) that has been pre-functionalized with azide groups. The inherent ring strain of the DBCO group allows for a rapid and highly specific [3+2] cycloaddition reaction with the azide, forming a stable triazole linkage and yielding the desired protein-protein conjugate. This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups[1][2].
Core Reagents and Their Properties
| Reagent | Structure | Key Features |
| This compound | A heterobifunctional linker containing a DBCO group for SPAAC and an Fmoc-protected amine for primary conjugation. The PEG3 spacer enhances solubility. | |
| Azide-Modified Protein | A protein of interest that has been chemically or genetically modified to incorporate azide functionalities. | |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A zero-length crosslinker that activates carboxyl groups to form a reactive O-acylisourea intermediate. | |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | Used in conjunction with EDC to convert the O-acylisourea intermediate to a more stable, amine-reactive Sulfo-NHS ester, increasing the efficiency of amide bond formation in aqueous solutions. | |
| Piperidine in DMF | A common reagent used for the removal of the Fmoc protecting group from amines. |
Experimental Protocols
Protocol 1: Fmoc Deprotection of this compound
This protocol describes the removal of the Fmoc protecting group to yield DBCO-NHCO-PEG3-NH2.
Materials:
-
This compound
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
Dimethylformamide (DMF)
-
Diethyl ether (cold)
-
Centrifuge
Procedure:
-
Dissolve this compound in a minimal amount of DMF.
-
Add the 20% piperidine in DMF solution to the linker solution. A 10-fold molar excess of piperidine is recommended.
-
Incubate the reaction mixture at room temperature for 30 minutes with gentle agitation.
-
Precipitate the deprotected linker by adding cold diethyl ether (typically 10 volumes).
-
Centrifuge the mixture to pellet the product.
-
Carefully decant the supernatant.
-
Wash the pellet with cold diethyl ether and centrifuge again. Repeat this wash step twice to ensure complete removal of piperidine and dibenzofulvene-piperidine adduct.
-
Dry the resulting DBCO-NHCO-PEG3-NH2 pellet under vacuum. The product can be stored at -20°C under an inert atmosphere.
Note: The stability of the DBCO group is generally good under these basic conditions; however, prolonged exposure should be avoided.
Protocol 2: Activation of Carboxyl Groups on Protein A
This protocol details the activation of carboxyl groups on the protein surface using EDC and Sulfo-NHS to make them reactive towards the primary amine of the deprotected linker.
Materials:
-
Protein A in MES buffer (or other amine-free buffer), pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Desalting column
Procedure:
-
Dissolve Protein A in the Activation Buffer to a concentration of 1-10 mg/mL.
-
Prepare fresh solutions of EDC and Sulfo-NHS in water or Activation Buffer immediately before use.
-
Add EDC and Sulfo-NHS to the protein solution. A 10 to 50-fold molar excess of EDC and a 25 to 100-fold molar excess of Sulfo-NHS over the protein are recommended starting points.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
Immediately proceed to the next step (Protocol 3) or purify the activated protein using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2-7.4) to remove excess EDC and Sulfo-NHS.
Protocol 3: Conjugation of Deprotected DBCO Linker to Activated Protein A
This protocol describes the formation of an amide bond between the activated Protein A and the deprotected DBCO linker.
Materials:
-
Activated Protein A (from Protocol 2)
-
DBCO-NHCO-PEG3-NH2 (from Protocol 1)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column or dialysis cassette
Procedure:
-
If not already done, exchange the buffer of the activated Protein A to the Reaction Buffer.
-
Dissolve the DBCO-NHCO-PEG3-NH2 in the Reaction Buffer.
-
Add the deprotected DBCO linker to the activated Protein A solution. A 10 to 20-fold molar excess of the linker over the protein is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purify the DBCO-functionalized Protein A (Protein A-DBCO) by size exclusion chromatography, dialysis, or using a desalting column to remove unreacted linker and byproducts.
Protocol 4: SPAAC Reaction between Protein A-DBCO and Azide-Modified Protein B
This protocol details the final "click" reaction to form the protein-protein conjugate.
Materials:
-
Protein A-DBCO (from Protocol 3)
-
Azide-modified Protein B
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (must be azide-free)
Procedure:
-
Dissolve both Protein A-DBCO and azide-modified Protein B in the Reaction Buffer.
-
Mix the two protein solutions. A molar ratio of 1:1 is a good starting point, but optimization may be required. For a limiting protein component, an excess (1.5 to 3-fold) of the other protein can be used.
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Reaction times can be shorter at 37°C if the proteins are stable at this temperature.
-
The progress of the reaction can be monitored by SDS-PAGE, where the formation of a higher molecular weight band corresponding to the conjugate will be observed.
-
Purify the final protein-protein conjugate using size-exclusion chromatography or other appropriate chromatographic techniques to separate the conjugate from unreacted proteins.
Quantitative Data Summary
The efficiency of the SPAAC reaction is influenced by several factors including the specific DBCO and azide reagents, buffer conditions, pH, and temperature. The following tables provide a summary of typical quantitative data for SPAAC reactions.
Table 1: Second-Order Rate Constants for SPAAC Reactions
| Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |
| DBCO and Benzyl Azide | ~0.1 - 1.0 | Room Temperature |
| DBCO-modified Antibody and Azido-sugar | 0.18–0.37 | PBS, pH 7.4, 25°C |
| Sulfo-DBCO-amine and 3-azido-L-alanine | 0.32 - 1.22 | Various buffers, pH 5-10, 25-37°C[3] |
| DBCO-PEG5-trastuzumab and azido-sugars | ~0.3 | PBS, pH 7.4, 25°C |
Table 2: Typical Reaction Conditions and Yields for SPAAC Bioconjugation
| Parameter | Typical Range | Notes |
| Molar Ratio (DBCO:Azide) | 1:1 to 1:3 (or 3:1) | Can be adjusted based on the limiting component. |
| Reaction Time | 2 - 12 hours | Dependent on reactant concentrations and temperature. |
| Temperature | 4 - 37 °C | Higher temperatures generally increase reaction rates. |
| pH Range | 6.0 - 8.5 | SPAAC is efficient across a broad pH range. |
| Typical Yield | 80 - 99% | Highly efficient reaction with minimal side products. |
Visualizations
Caption: Experimental workflow for the bioconjugation of two proteins using this compound.
Caption: Logical relationship of the multi-step bioconjugation process.
Characterization of the Conjugate
The successful formation of the protein-protein conjugate can be confirmed using a variety of analytical techniques:
-
SDS-PAGE: A clear shift in the molecular weight corresponding to the sum of the two protein partners should be observable.
-
Size-Exclusion Chromatography (SEC): The conjugate will elute earlier than the individual protein components.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate molecular weight of the final conjugate, confirming the 1:1 ligation.
-
UV-Vis Spectroscopy: The disappearance of the characteristic DBCO absorbance peak around 309 nm can be used to monitor the progress of the SPAAC reaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of Protein A-DBCO | Inefficient Fmoc deprotection. | Ensure complete removal of the Fmoc group by optimizing reaction time or piperidine concentration. |
| Incomplete activation of carboxyl groups. | Use fresh EDC/Sulfo-NHS solutions. Optimize the molar excess of activating agents. | |
| Hydrolysis of activated carboxyl groups. | Use the activated protein immediately after preparation. | |
| Low yield of final conjugate | Inaccurate protein concentrations. | Accurately determine the concentrations of both protein solutions before starting the reaction. |
| Steric hindrance. | Consider using a linker with a longer PEG spacer to increase the distance between the two proteins. | |
| Instability of one of the protein partners. | Optimize reaction conditions (temperature, pH) to maintain protein stability. | |
| Presence of aggregates | Hydrophobicity of the DBCO linker. | Perform conjugation at lower protein concentrations. Include mild detergents or additives in the reaction buffer. |
By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can successfully employ this compound for the controlled and efficient bioconjugation of azide-modified proteins, enabling a wide range of applications in basic research, diagnostics, and therapeutic development.
References
Application Notes: Antibody Modification with Dibenzocyclooctyne (DBCO) for Copper-Free Click Chemistry
Introduction
This document provides a comprehensive protocol for the covalent labeling of antibodies with a dibenzocyclooctyne (DBCO) moiety. This method prepares the antibody for subsequent conjugation to azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][] This bioorthogonal reaction is highly specific, efficient, and occurs readily under physiological conditions, making it an ideal tool for creating antibody conjugates for various applications, including diagnostics, imaging, and the development of antibody-drug conjugates (ADCs).[][3][4]
The protocol focuses on the most common and robust method for DBCO labeling: the reaction of a DBCO-NHS ester with the primary amines (e.g., lysine residues) on the antibody surface. While the linker specified, DBCO-NHCO-PEG3-Fmoc, contains a protected amine, its use would require a multi-step process involving deprotection and subsequent activation of the antibody's carboxyl groups. The following protocol utilizes a functionally similar linker, DBCO-PEG-NHS ester, which directly and efficiently reacts with antibody amines. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility of the labeled antibody and reduces potential steric hindrance.
Quantitative Data Summary
The efficiency of antibody labeling and subsequent click chemistry reactions depends on several parameters. The following table summarizes key quantitative data gathered from various experimental sources to guide reaction optimization.
| Parameter | Recommended Condition | Purpose / Notes | Source(s) |
| Antibody Concentration | 1-10 mg/mL | Optimal concentration for efficient labeling. | |
| Reaction Buffer | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Buffers with primary amines (Tris, Glycine) will compete with the antibody. | |
| Reaction pH | 7.0 - 9.0 | Slightly basic pH increases the reactivity of NHS esters with primary amines. | |
| Molar Excess of DBCO-NHS Ester | 5 to 30-fold | Varies by antibody and desired Degree of Labeling (DOL). Start with a 20-fold excess for initial optimization. | |
| Incubation Time | 30-60 minutes at Room Temp.; 2 hours on ice | Longer incubation may be needed at lower temperatures. | |
| Incubation Temperature | Room Temperature or 4°C | Room temperature reactions are faster. | |
| Quenching Agent | Tris buffer (50-100 mM final concentration) | Quenches unreacted NHS ester to terminate the labeling reaction. | |
| Molar Excess of Azide Reagent | 2 to 10-fold | For the subsequent SPAAC reaction with the DBCO-labeled antibody. | |
| SPAAC Reaction Time | 4-12 hours at Room Temp.; Overnight at 4°C | Reaction kinetics can vary based on the specific reactants. |
Experimental Workflow for Antibody Labeling
The overall process for producing a purified, DBCO-labeled antibody involves several distinct stages, from initial antibody preparation to final characterization.
Caption: Workflow for DBCO labeling of antibodies.
Detailed Experimental Protocols
This section provides a step-by-step methodology for labeling antibodies with a DBCO-PEG-NHS ester.
Part 1: Antibody Preparation and Reagent Setup
Successful labeling requires a purified antibody in a compatible buffer.
1.1. Materials Required
-
Antibody of interest (0.5-5 mg/mL)
-
DBCO-PEG-NHS Ester (e.g., DBCO-PEG4-NHS)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4, or Borate Buffer (pH 8.0-8.5). Must be free of primary amines.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin Desalting Columns or other buffer exchange devices (e.g., Amicon Ultra Centrifugal Filters).
-
UV-Vis Spectrophotometer (e.g., NanoDrop)
1.2. Antibody Buffer Exchange It is critical to remove any substances that could interfere with the labeling reaction.
-
Amine-Containing Buffers: Tris, glycine, or ammonium ions will compete with the antibody's lysine residues, reducing labeling efficiency.
-
Protein Stabilizers: Carrier proteins like Bovine Serum Albumin (BSA) must be removed as they will also be labeled.
-
Sodium Azide: This preservative can react with the DBCO group and must be removed.
Protocol:
-
Condition a spin desalting column appropriate for your sample volume according to the manufacturer's instructions.
-
Apply the antibody solution to the column.
-
Centrifuge to exchange the antibody into the amine-free Reaction Buffer.
-
Repeat if necessary to ensure complete removal of interfering substances.
-
Measure the final antibody concentration using a spectrophotometer at 280 nm (A280).
1.3. Preparation of DBCO-PEG-NHS Ester Stock Solution The DBCO-NHS ester is moisture-sensitive and should be handled accordingly.
-
Allow the vial of DBCO-PEG-NHS ester to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a fresh 10 mM stock solution by dissolving the required amount of the ester in anhydrous DMSO or DMF. For example, dissolve 4.3 mg of DBCO-NHS ester in 1 mL of anhydrous DMSO.
-
Use this solution immediately, as the NHS ester will hydrolyze over time in the presence of moisture.
Part 2: Antibody Labeling and Purification
2.1. Conjugation Reaction
-
Dilute the purified antibody to a concentration of 1-2 mg/mL in the Reaction Buffer.
-
Calculate the volume of the 10 mM DBCO-PEG-NHS stock solution needed to achieve a 20- to 30-fold molar excess relative to the antibody.
-
Calculation:Vol (μL) = (Molar Excess) * (Ab Molarity, M) * (Ab Vol, μL) / (DBCO Molarity, M)
-
-
Add the calculated volume of the DBCO-PEG-NHS solution to the antibody solution while gently vortexing. Ensure the final DMSO concentration does not exceed 20%.
-
Incubate the reaction for 60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
2.2. Quenching the Reaction
-
To stop the labeling reaction, add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for an additional 15 minutes at room temperature. This step ensures that any unreacted NHS ester is deactivated.
2.3. Purification of the Labeled Antibody
-
Remove the excess, unreacted DBCO reagent and quenching agent using a spin desalting column.
-
Equilibrate the column with your desired storage buffer (e.g., PBS).
-
Apply the quenched reaction mixture to the column and centrifuge according to the manufacturer's protocol.
-
The purified DBCO-labeled antibody will be in the eluate.
Part 3: Characterization and Storage
3.1. Determine the Degree of Labeling (DOL) The DOL, or the average number of DBCO molecules per antibody, can be estimated using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and ~309 nm (A309). The peak for DBCO is at ~309 nm.
-
Calculate the concentration of the antibody, correcting for the DBCO's contribution to absorbance at 280 nm.
-
Correction Factor (CF) = A280 of DBCO / A309 of DBCO (This value is typically ~0.25-0.3 for DBCO-PEG linkers).
-
Corrected A280 = A280_measured - (A309_measured * CF)
-
Antibody Conc. (M) = Corrected A280 / (ε_Ab_280) (Molar extinction coefficient for IgG is ~210,000 M⁻¹cm⁻¹)
-
-
Calculate the concentration of DBCO.
-
DBCO Conc. (M) = A309_measured / ε_DBCO_309 (Molar extinction coefficient for DBCO is ~12,000 M⁻¹cm⁻¹)
-
-
Calculate the DOL.
-
DOL = DBCO Conc. (M) / Antibody Conc. (M)
-
3.2. Storage
-
Store the purified DBCO-labeled antibody at 4°C for short-term use or at -20°C for long-term storage.
-
The DBCO group can lose reactivity over time, so it is recommended to use the conjugate within one month for best results.
Downstream Application: Copper-Free Click Chemistry
The DBCO-functionalized antibody is now ready to be conjugated with any molecule containing an azide group.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Protocol for SPAAC Reaction
-
In an appropriate reaction tube, combine the purified DBCO-labeled antibody with a 2- to 4-fold molar excess of the azide-functionalized molecule.
-
The reaction can be performed in a buffer such as PBS, pH 7.4. Ensure the buffer does not contain sodium azide.
-
Incubate the reaction mixture overnight at 4°C or for 4-12 hours at room temperature.
-
The final antibody conjugate can be purified by methods such as size-exclusion chromatography (SEC) or dialysis to remove any unreacted azide molecule.
-
Validate the final conjugate using SDS-PAGE or other appropriate analytical techniques.
References
Application Notes and Protocols for DBCO-NHCO-PEG3-Fmoc in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-NHCO-PEG3-Fmoc is a versatile chemical tool primarily utilized as a PEG-based linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] However, its intrinsic components—a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and a fluorenylmethyloxycarbonyl (Fmoc)-protected amine—make it a valuable building block for the synthesis of custom probes for live cell imaging. The DBCO moiety allows for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction ideal for labeling biomolecules in living systems without inducing cytotoxicity.[3][4]
This document provides detailed application notes and protocols for the use of this compound in the context of live cell imaging. The primary application detailed involves the synthesis of a custom fluorescent probe, followed by its use in a two-step metabolic labeling and imaging workflow.
Principle of Application
The core application of this compound in live cell imaging is as a precursor for the synthesis of a DBCO-functionalized probe. The Fmoc-protected amine allows for straightforward conjugation to other molecules, such as fluorophores or targeting ligands, via standard peptide coupling chemistry. Once synthesized, the DBCO-probe can be used to detect and visualize azide-modified biomolecules in live cells.
This is typically achieved through a two-step labeling strategy:
-
Metabolic Labeling: Cells are cultured with a metabolic precursor containing an azide group. For example, cells can be incubated with an azide-modified sugar, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), which is metabolized and incorporated into cell surface glycans.
-
Bioorthogonal Ligation: The DBCO-functionalized fluorescent probe is then introduced to the azide-labeled cells. The DBCO group on the probe reacts specifically and covalently with the azide groups on the cell surface glycans via SPAAC "click chemistry," resulting in fluorescently labeled cells that can be visualized by microscopy.
The PEG3 linker in the this compound molecule serves to increase the hydrophilicity and bioavailability of the final probe, potentially reducing non-specific binding and aggregation.
Synthesis of a DBCO-Fluorescent Probe
A key application of this compound is its use as a building block to create custom imaging probes. The following is a general protocol for the synthesis of a DBCO-fluorophore conjugate.
Protocol 1: Synthesis of a DBCO-Fluorophore Probe
Materials:
-
This compound
-
An amine-reactive fluorophore (e.g., a succinimidyl (NHS) ester or isothiocyanate derivative)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Fmoc Deprotection:
-
Dissolve this compound in a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS to confirm the removal of the Fmoc group.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
The resulting DBCO-NHCO-PEG3-NH2 can be purified by silica gel chromatography or used directly in the next step if sufficiently pure.
-
-
Conjugation to Fluorophore:
-
Dissolve the deprotected DBCO-NHCO-PEG3-NH2 in anhydrous DMF.
-
Add 1.1 equivalents of the amine-reactive fluorophore (e.g., an NHS ester).
-
Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA to the reaction mixture.
-
Stir the reaction at room temperature, protected from light, for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by reverse-phase HPLC to isolate the DBCO-fluorophore conjugate.
-
Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.
-
Lyophilize the pure fractions to obtain the final product as a powder. Store desiccated and protected from light at -20°C.
-
Live Cell Imaging Protocols
The following protocols describe the use of a synthesized DBCO-fluorophore probe for imaging live cells that have been metabolically labeled with an azide-containing precursor.
Protocol 2: Metabolic Labeling of Live Cells with Azide Sugars
Materials:
-
Live cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Azide-modified sugar (e.g., Ac4ManNAz)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture plates or chambered coverglass
Procedure:
-
Seed cells in a suitable culture vessel and allow them to adhere and grow to 60-80% confluency.
-
Prepare a stock solution of Ac4ManNAz in DMSO.
-
Add the Ac4ManNAz stock solution to the complete cell culture medium to achieve a final concentration in the range of 25-100 µM. The optimal concentration should be determined empirically for each cell line.
-
Incubate the cells with the Ac4ManNAz-containing medium for 24-72 hours at 37°C in a CO2 incubator to allow for metabolic incorporation of the azide groups into cellular glycans.
Protocol 3: Fluorescent Labeling and Imaging of Azide-Modified Cells
Materials:
-
Azide-labeled live cells (from Protocol 2)
-
Synthesized DBCO-fluorophore probe
-
Live cell imaging buffer (e.g., phenol red-free medium, HBSS)
-
Fluorescence microscope equipped with appropriate filters and an environmental chamber
Procedure:
-
Prepare a stock solution of the DBCO-fluorophore probe in DMSO.
-
Gently wash the azide-labeled cells twice with pre-warmed PBS to remove any un-incorporated azide sugar.
-
Dilute the DBCO-fluorophore stock solution in pre-warmed live cell imaging buffer to a final concentration of 5-25 µM. The optimal concentration should be titrated to maximize signal and minimize background.
-
Incubate the cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C, protected from light.
-
Gently wash the cells three to five times with pre-warmed live cell imaging buffer to remove any unreacted DBCO-fluorophore.
-
Image the labeled cells immediately using a fluorescence microscope. Maintain the cells at 37°C and 5% CO2 during imaging.
Quantitative Data Summary
The following table summarizes typical concentration ranges and incubation times for the metabolic labeling and click chemistry steps in live cell imaging, based on analogous experiments. Optimal conditions may vary depending on the cell type, the specific probe, and the experimental goals.
| Parameter | Reagent | Typical Concentration Range | Typical Incubation Time | Reference |
| Metabolic Labeling | Ac4ManNAz | 25 - 100 µM | 24 - 72 hours | |
| L-Azidohomoalanine (AHA) | 50 - 200 µM | 4 - 24 hours | ||
| Click Reaction | DBCO-Fluorophore | 5 - 50 µM | 30 - 120 minutes |
Visualizations
Diagrams
Caption: Workflow for probe synthesis and live cell imaging.
Caption: Mechanism of metabolic labeling and SPAAC reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Inefficient metabolic labeling. | Optimize the concentration of the azide precursor and increase the incubation time. Ensure the precursor is not degraded. |
| Insufficient DBCO-probe concentration or incubation time. | Increase the concentration of the DBCO-probe or extend the incubation time for the click reaction. | |
| Inaccessible azide groups. | Ensure cells are healthy and not overly confluent. | |
| High background fluorescence | Excess DBCO-probe. | Decrease the concentration of the DBCO-probe. Increase the number and duration of wash steps after the click reaction. |
| Non-specific binding of the probe. | Include a blocking step (e.g., with BSA) before adding the probe. Ensure the probe is fully solubilized. | |
| Cell autofluorescence. | Image cells using a filter set that minimizes autofluorescence. Use a control sample of unlabeled cells to assess the level of autofluorescence. | |
| Cell toxicity | High concentration of reagents. | Perform a dose-response curve to determine the optimal, non-toxic concentration of both the azide precursor and the DBCO-probe. |
| Extended incubation times. | Reduce incubation times to the minimum required for sufficient labeling. | |
| Contamination of reagents. | Use sterile, high-purity reagents and sterile technique throughout the experiment. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
Synthesis of Antibody-Drug Conjugates Using a DBCO-Functionalized Linker
Application Notes and Protocols for Researchers in Drug Development
This document provides detailed application notes and experimental protocols for the synthesis of antibody-drug conjugates (ADCs) utilizing the DBCO-NHCO-PEG3-Fmoc linker. This linker facilitates a copper-free click chemistry approach, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), for the site-specific conjugation of a cytotoxic drug to a monoclonal antibody (mAb). This methodology offers a robust and controlled approach to ADC development, enabling the production of homogeneous conjugates with a defined drug-to-antibody ratio (DAR).
Introduction
Antibody-drug conjugates represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The specificity of a monoclonal antibody is combined with the cell-killing ability of a small molecule drug, connected by a chemical linker. The choice of linker is critical for the stability, efficacy, and safety of the ADC.
The this compound linker is a heterobifunctional linker featuring:
-
A Dibenzocyclooctyne (DBCO) group for copper-free click chemistry.
-
A short polyethylene glycol (PEG3) spacer to enhance hydrophilicity and improve pharmacokinetic properties.
-
A Fmoc-protected amine for the attachment of a drug molecule.
The synthesis workflow involves a three-stage process:
-
Preparation of the Drug-Linker Construct: Deprotection of the Fmoc group on the linker, followed by conjugation to the cytotoxic drug.
-
Preparation of the Azide-Modified Antibody: Introduction of azide functionalities onto the antibody.
-
Conjugation of Drug-Linker to Antibody: Covalent attachment of the drug-linker construct to the azide-modified antibody via SPAAC.
Experimental Protocols
Protocol 1: Preparation of the Drug-Linker Construct
This protocol describes the deprotection of the Fmoc group from this compound and subsequent conjugation to a cytotoxic drug, using Monomethyl Auristatin E (MMAE) as an example.
Materials:
-
This compound
-
Monomethyl Auristatin E (MMAE)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Fmoc Deprotection:
-
Dissolve this compound in a solution of 20% piperidine in DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to obtain the deprotected DBCO-NHCO-PEG3-NH2 linker.
-
-
Activation of MMAE:
-
Dissolve MMAE and an equimolar amount of NHS in anhydrous DCM.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent to obtain the MMAE-NHS ester.
-
-
Conjugation of Deprotected Linker and Activated MMAE:
-
Dissolve the deprotected DBCO-NHCO-PEG3-NH2 linker and the MMAE-NHS ester in anhydrous DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the resulting DBCO-PEG3-MMAE conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final drug-linker construct as a white solid.
-
Protocol 2: Preparation of Azide-Modified Antibody
This protocol describes a method for introducing azide groups into an antibody, such as Trastuzumab, through glycan engineering.
Materials:
-
Trastuzumab
-
Endoglycosidase S (Endo-S)
-
Galactosyltransferase (GalT)
-
UDP-GalNAz (UDP-N-azidoacetylgalactosamine)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Deglycosylation of Trastuzumab:
-
Incubate Trastuzumab with Endo-S in PBS at 37°C for 12-16 hours to remove the majority of the Fc glycan, leaving a single GlcNAc residue.
-
Purify the deglycosylated antibody using a protein A affinity column.
-
-
Introduction of Azide Groups:
-
Incubate the deglycosylated Trastuzumab with GalT and an excess of UDP-GalNAz in PBS at 30°C for 24 hours.
-
This enzymatic reaction transfers the azido-sugar to the exposed GlcNAc residue.
-
Purify the resulting azide-modified Trastuzumab (Azido-Trastuzumab) using a protein A affinity column.
-
Characterize the modification by mass spectrometry to confirm the incorporation of the azide groups.
-
Protocol 3: Synthesis of the ADC via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol details the final conjugation of the DBCO-PEG3-MMAE drug-linker to the Azido-Trastuzumab.
Materials:
-
Azido-Trastuzumab
-
DBCO-PEG3-MMAE drug-linker construct
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column or other suitable purification method
Procedure:
-
Conjugation Reaction:
-
Dissolve the Azido-Trastuzumab in PBS.
-
Add a 5-10 fold molar excess of the DBCO-PEG3-MMAE drug-linker construct to the antibody solution.
-
Gently mix the reaction and incubate at 4°C or room temperature for 12-24 hours. The optimal temperature and time should be determined empirically.
-
Monitor the conjugation progress by SDS-PAGE or LC-MS.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other impurities using a SEC column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the purified ADC.
-
-
Characterization of the ADC:
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Analyze the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC coupled with mass spectrometry.[1][2][3]
-
Assess the purity and aggregation state of the final ADC by SEC-HPLC.
-
Data Presentation
The following table summarizes typical quantitative data obtained during the synthesis and characterization of an ADC using the described protocols.
| Parameter | Method | Typical Result | Reference |
| Fmoc Deprotection Efficiency | LC-MS | >95% | [4] |
| Drug-Linker Conjugation Yield | HPLC | 60-80% | [5] |
| Azide Incorporation per Antibody | Mass Spectrometry | 1.8 - 2.0 azides | |
| SPAAC Conjugation Efficiency | LC-MS | >90% | |
| Final ADC Purity | SEC-HPLC | >98% | |
| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC / LC-MS | 1.8 - 2.0 | |
| Monomer Content | SEC-HPLC | >95% |
Visualizations
Experimental Workflow
The overall workflow for the synthesis of the antibody-drug conjugate is depicted in the following diagram.
References
- 1. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. herbmedpharmacol.com [herbmedpharmacol.com]
Application Notes and Protocols for DBCO-NHCO-PEG3-Fmoc Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-NHCO-PEG3-Fmoc is a versatile linker for bioconjugation, featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene glycol (PEG) spacer, and a fluorenylmethyloxycarbonyl (Fmoc)-protected amine. This linker is particularly useful for the site-specific modification of biomolecules. The DBCO moiety enables rapid and bioorthogonal ligation with azide-containing molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The PEG3 spacer enhances solubility and reduces steric hindrance, while the Fmoc-protected amine provides a latent functional group for further derivatization after deprotection.
These application notes provide detailed protocols for the use of this compound in bioconjugation reactions, with a focus on optimizing reaction conditions for maximal efficiency.
Core Principles of DBCO-Azide Click Chemistry
The conjugation of this compound to an azide-containing molecule proceeds via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This reaction is a type of copper-free click chemistry that is highly efficient and bioorthogonal, meaning it does not interfere with native biological functional groups.[1] The driving force for this reaction is the high ring strain of the DBCO group, which readily reacts with azides to form a stable triazole linkage.
A critical aspect of using this compound is the management of the Fmoc protecting group. The Fmoc group must be removed to liberate the primary amine for subsequent reactions. This deprotection is typically achieved under basic conditions, and it is essential that these conditions do not compromise the integrity of the DBCO group.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the SPAAC reaction is influenced by several factors, including pH, temperature, and the choice of buffer. The following tables summarize quantitative data on the effect of these parameters on reaction rates.
Table 1: Effect of pH and Buffer on SPAAC Second-Order Rate Constants (k)
| Buffer (50 mM) | pH | Rate Constant (k, M⁻¹s⁻¹) |
| Phosphate Buffered Saline (PBS) | 7.0 | 0.32 - 0.85 |
| HEPES | 7.0 | 0.55 - 1.22 |
| MES | 5.0 | 0.25 - 0.60 |
| Borate Buffer | 9.0 | 0.45 - 1.10 |
| DMEM | 7.4 | 0.59 - 0.97 |
| RPMI | 7.4 | 0.27 - 0.77 |
Data adapted from studies on sulfo-DBCO-amine and model azides. Rate constants can vary depending on the specific azide and DBCO-containing molecule.
Table 2: Effect of Temperature on SPAAC Reaction Time
| Temperature (°C) | Recommended Incubation Time |
| 4 | 2 - 12 hours (overnight) |
| 25 (Room Temperature) | 1 - 4 hours |
| 37 | 0.5 - 2 hours |
Note: Higher concentrations of reactants will lead to shorter reaction times.
Experimental Protocols
Protocol 1: Fmoc Deprotection of this compound
This protocol describes the removal of the Fmoc group to yield the free amine.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Nitrogen or Argon gas
-
Thin Layer Chromatography (TLC) supplies
Methodology:
-
Dissolve this compound in a minimal amount of DMF.
-
Add a solution of 20% (v/v) piperidine in DMF. A typical ratio is 1:4 (reagent solution:piperidine solution).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure or a stream of nitrogen to remove the piperidine and DMF.
-
Redissolve the residue in a small amount of DCM and precipitate the product by adding cold diethyl ether.
-
Centrifuge or filter to collect the precipitate.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
The resulting DBCO-NHCO-PEG3-NH2 is ready for conjugation or further modification.
Note on DBCO Stability: While DBCO is generally stable to the basic conditions of piperidine-mediated Fmoc deprotection, prolonged exposure or harsh basic conditions should be avoided. For particularly sensitive substrates, alternative, milder deprotection methods using reagents like piperazine and DBU can be considered.
Protocol 2: Conjugation of Deprotected DBCO-NHCO-PEG3-NH2 to an Azide-Containing Biomolecule
This protocol outlines the conjugation of the deprotected linker to a biomolecule (e.g., a peptide, protein, or oligonucleotide) containing an azide group.
Materials:
-
Deprotected DBCO-NHCO-PEG3-NH2
-
Azide-containing biomolecule
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer (pH 7.0-8.5). Avoid buffers containing primary amines (e.g., Tris) or azides.
-
Anhydrous DMSO or DMF (for dissolving the DBCO linker)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Methodology:
-
Preparation of Stock Solutions:
-
Dissolve the deprotected DBCO-NHCO-PEG3-NH2 in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).
-
Dissolve the azide-containing biomolecule in the chosen reaction buffer to a known concentration.
-
-
Conjugation Reaction:
-
Add the DBCO-linker stock solution to the solution of the azide-containing biomolecule. A molar excess of the DBCO linker (typically 1.5 to 5 equivalents) is recommended to ensure complete conjugation of the biomolecule.
-
The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 20% to avoid denaturation of proteins.
-
Incubate the reaction mixture at the desired temperature (see Table 2 for guidance). Gentle mixing is recommended.
-
-
Reaction Monitoring (Optional):
-
The progress of the reaction can be monitored by observing the decrease in the characteristic UV absorbance of the DBCO group at approximately 310 nm.
-
Alternatively, analytical HPLC can be used to monitor the formation of the conjugate and the consumption of the starting materials.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, purify the conjugate to remove excess unreacted DBCO linker and any side products.
-
The choice of purification method will depend on the properties of the biomolecule. Common methods include size-exclusion chromatography, reverse-phase HPLC, or dialysis.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using appropriate analytical techniques such as mass spectrometry and HPLC.
-
Mandatory Visualizations
Caption: Experimental workflow for the deprotection and conjugation of this compound.
Caption: The core chemical transformation in the SPAAC reaction.
References
Application Notes and Protocols: DBCO-NHCO-PEG3-Fmoc in the Development of Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-NHCO-PEG3-Fmoc is a versatile heterobifunctional linker molecule that has gained significant traction in the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). This linker is comprised of three key functional components: a Dibenzocyclooctyne (DBCO) group, a short polyethylene glycol (PEG3) spacer, and a fluorenylmethyloxycarbonyl (Fmoc)-protected amine. This unique combination of moieties makes it an invaluable tool for conjugating biomolecules through strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction.
The primary application of this compound is in the synthesis of PROTACs. PROTACs are chimeric molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3] They consist of two ligands connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[1][2] The DBCO group on the linker allows for the covalent attachment to an azide-modified ligand, while the Fmoc-protected amine provides a handle for conjugation to the other ligand, typically after deprotection. The PEG3 spacer enhances solubility and provides optimal spatial separation between the two ligands to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutics, with a focus on PROTACs.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and activity of PROTACs developed using PEG linkers. While specific data for a therapeutic synthesized with the exact this compound linker is not publicly available in a consolidated format, the data presented here is representative of the performance metrics used to evaluate such compounds.
Table 1: Representative Degradation Efficiency of PROTACs with PEG Linkers
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 7 | CDK4/6 | Jurkat | 2.0 / 4.0 | >90 | |
| Compound 13 | CDK4/6 | Jurkat | 6.0 | >90 | |
| RC-3 | BTK | Mino | <10 | >85 | |
| DP1 | BRD4 | SU-DHL-4 | 10,840 | 98 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Representative Pharmacokinetic Properties of PROTACs
| PROTAC | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| PROTAC A (s.c.) | subcutaneous | 5 | 150 | 2 | 800 |
| PROTAC A (i.v.) | intravenous | 2 | 500 | 0.1 | 600 |
| PROTAC A (i.p.) | intraperitoneal | 5 | 200 | 1 | 900 |
| PROTAC A (i.g.) | oral gavage | 10 | 50 | 4 | 400 |
Data is hypothetical and representative of typical pharmacokinetic studies of PROTACs in mice.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines the general steps for synthesizing a PROTAC using this compound, where one ligand contains an azide group and the other has a functional group suitable for amide bond formation.
Step 1: Fmoc Deprotection of this compound
-
Dissolve this compound in a 20% solution of piperidine in dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the deprotected DBCO-NHCO-PEG3-NH2 linker.
Step 2: Amide Coupling of the Deprotected Linker with a Carboxylic Acid-Containing Ligand
-
Dissolve the deprotected linker and the carboxylic acid-functionalized ligand (e.g., a target protein binder) in anhydrous DMF.
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the resulting DBCO-PEG3-conjugated ligand by preparative high-performance liquid chromatography (HPLC).
Step 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Dissolve the purified DBCO-PEG3-conjugated ligand and the azide-functionalized ligand (e.g., an E3 ligase ligand) in a suitable solvent such as a mixture of DMSO and phosphate-buffered saline (PBS).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the formation of the final PROTAC product by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot
This protocol describes how to determine the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell culture medium and supplements
-
The synthesized PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC (typically in a serial dilution) and a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for a specific time period (e.g., 18-24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).
-
Protocol 3: In Vitro Ubiquitination Assay
This protocol is to confirm that the PROTAC can induce the ubiquitination of the target protein.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme
-
Recombinant E3 ubiquitin ligase (the one recruited by the PROTAC)
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
The synthesized PROTAC
-
Ubiquitination reaction buffer
-
Antibodies for immunoprecipitation and Western blotting
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, ATP, and the recombinant target protein in the ubiquitination reaction buffer.
-
Add the PROTAC at various concentrations or a vehicle control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding Laemmli sample buffer.
-
Analyze the reaction mixture by Western blotting using an antibody against the target protein or an antibody against ubiquitin to detect the formation of higher molecular weight polyubiquitinated species of the target protein.
-
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in the development of PROTACs.
Caption: Workflow for the synthesis of a PROTAC using this compound.
Caption: Mechanism of action for a PROTAC therapeutic.
References
Application Notes: Conjugation of DB-CO-NHCO-PEG3-Fmoc to a Small Molecule Drug
For Research Use Only.
Introduction
This document provides detailed application notes and protocols for the attachment of the DBCO-NHCO-PEG3-Fmoc linker to a small molecule drug possessing a primary or secondary amine. This linker serves as a heterobifunctional crosslinker, enabling the introduction of a dibenzocyclooctyne (DBCO) group onto the drug. The DBCO moiety facilitates covalent conjugation to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry.[1][2] This bioorthogonal reaction is highly efficient and specific, making it ideal for applications in complex biological systems without the need for cytotoxic copper catalysts.[3][4] The hydrophilic PEG3 spacer enhances solubility, and the Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection of a terminal amine, which can be removed under mild basic conditions for subsequent modifications.[5]
Principle of the Method
The protocol is centered around the formation of a stable amide bond between a carboxylic acid on the small molecule drug and the primary amine of the this compound linker. This reaction is facilitated by a peptide coupling agent, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the presence of a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA), the amine on the linker attacks the activated carboxyl group, resulting in the desired conjugate. The reaction progress is monitored by LC-MS, and the final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials and Reagents
| Reagent/Material | Example Supplier | Purpose |
| Small Molecule Drug (with -COOH) | User-defined | Target for conjugation |
| This compound | Creative Biolabs | Amine-containing DBCO linker |
| HATU | Sigma-Aldrich | Amide coupling agent |
| DIPEA | Thermo Fisher Scientific | Non-nucleophilic base |
| Anhydrous DMF | Acros Organics | Reaction solvent |
| HPLC Grade Acetonitrile (ACN) | Fisher Chemical | HPLC mobile phase |
| HPLC Grade Water | Fisher Chemical | HPLC mobile phase |
| Trifluoroacetic Acid (TFA) | Alfa Aesar | HPLC mobile phase additive |
| Diethyl Ether (cold) | Sigma-Aldrich | Product precipitation |
Experimental Protocols
Protocol 1: Amide Coupling Reaction
-
Reagent Preparation:
-
In a clean, dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing small molecule drug (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) to the solution and stir for a few minutes.
-
Add DIPEA (2.5 equivalents) to the mixture.
-
In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
-
Reaction Execution:
-
Pre-activate the carboxylic acid by stirring the drug/HATU/DIPEA mixture for 15-20 minutes at room temperature.
-
Add the solution of this compound dropwise to the activated small molecule solution.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by taking small aliquots and analyzing them via LC-MS. Look for the disappearance of the starting material (small molecule drug) and the appearance of the desired product mass.
-
Protocol 2: Work-up and Purification
-
Product Precipitation:
-
Once the reaction is complete, transfer the reaction mixture into a larger tube.
-
Slowly add cold diethyl ether (typically 10-20 volumes) to the mixture with vigorous stirring to precipitate the crude product.
-
A solid precipitate should form. Place the mixture at -20°C for 30 minutes to maximize precipitation.
-
-
Isolation and Washing:
-
Centrifuge the mixture to pellet the solid.
-
Carefully decant the diethyl ether supernatant.
-
Wash the pellet by resuspending it in a fresh portion of cold diethyl ether, vortexing, and centrifuging again. Repeat this wash step twice to remove residual DMF and unreacted reagents.
-
After the final wash, dry the crude pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
HPLC Purification:
-
Purify the dried crude product using preparative reverse-phase HPLC.
-
Column: C18 preparative column (e.g., 10 µm particle size, 19 x 250 mm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Develop a suitable gradient based on analytical LC-MS results (e.g., 20% to 80% B over 30 minutes).
-
Detection: Monitor at 254 nm and 309 nm (for the DBCO moiety).
-
Collect fractions corresponding to the product peak.
-
Combine the pure fractions and lyophilize to obtain the final conjugate as a white, fluffy solid.
-
Protocol 3: Characterization
-
LC-MS Analysis: Confirm the purity (>95%) and identity (correct mass-to-charge ratio) of the final product using an analytical C18 column with ESI-MS detection.
-
NMR Spectroscopy: For detailed structural confirmation, ¹H NMR and ¹³C NMR can be performed.
Quantitative Data Summary
The following table provides representative data for a typical conjugation reaction. Actual results may vary depending on the specific small molecule drug used.
| Parameter | Typical Value | Method of Determination |
| Reaction Conversion | >90% | LC-MS analysis of the crude reaction mixture |
| Isolated Yield | 60-80% | Gravimetric analysis after HPLC purification and lyophilization |
| Final Purity | >95% | Analytical RP-HPLC with UV detection at 254 nm |
| Identity Confirmation | Expected [M+H]⁺ observed | High-Resolution Mass Spectrometry (HRMS) |
Visualizations
Caption: Step-by-step workflow for the synthesis and purification of the DBCO-drug conjugate.
Caption: Logical flow showing the use of the DBCO-drug conjugate in creating a targeted therapeutic.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive coupling reagent (HATU is moisture-sensitive). | Use fresh, high-quality HATU from a sealed container. Ensure all solvents and glassware are anhydrous. |
| Insufficient base. | Ensure the correct stoichiometry of DIPEA is used to neutralize the acid and facilitate the reaction. | |
| Low Isolated Yield | Inefficient precipitation. | Increase the volume of cold diethyl ether; ensure the mixture is sufficiently cold before centrifugation. |
| Product loss during HPLC. | Optimize the HPLC gradient to achieve a sharp, well-resolved peak. Check for sample solubility in the mobile phase to prevent precipitation on the column. | |
| Multiple Peaks in LC-MS | Side reactions. | Lower the reaction temperature. Ensure the dropwise addition of the linker to the activated acid. |
| Fmoc group deprotection. | Ensure the DIPEA is not contaminated and the reaction is not run for an excessively long time, as strong bases can begin to cleave the Fmoc group. | |
| Product Instability | Degradation of DBCO moiety. | Store the final product lyophilized at -20°C or below, protected from light and moisture. DBCO can be sensitive to oxidation and strong acids. |
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in DBCO-NHCO-PEG3-Fmoc Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in reactions involving DBCO-NHCO-PEG3-Fmoc. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional linker molecule. It contains a DBCO (Dibenzocyclooctyne) group for copper-free click chemistry (SPAAC), a PEG3 spacer to increase hydrophilicity, and an Fmoc-protected amine.[1][2][3] It is commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][3]
Q2: What is the most critical factor affecting the yield of the initial acylation step (DBCO-NHS ester reacting with an amine)?
The pH of the reaction is a crucial factor. The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically between 8.3 and 8.5 to ensure the amine is deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester.
Q3: My DBCO-NHS ester reagent seems to have lost activity. How should it be stored?
DBCO-NHS esters are sensitive to moisture and should be stored at -20°C, desiccated, and protected from light. To prevent condensation, allow the vial to warm to room temperature before opening. Stock solutions in anhydrous solvents like DMSO or DMF can be stored at -20°C for several days to a few months, but aqueous solutions should be prepared fresh immediately before use.
Q4: Can I use buffers containing Tris or glycine for my conjugation reaction?
No, you should avoid buffers that contain primary amines, such as Tris and glycine, as they will compete with your target molecule for reaction with the NHS ester, leading to significantly lower yields. Suitable buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffers.
Q5: How can I monitor the progress of my DBCO conjugation reaction?
The DBCO group has a characteristic UV absorbance around 309-310 nm. You can monitor the reaction's progress by observing the decrease in this absorbance as the DBCO group is consumed in the click reaction.
Troubleshooting Guide for Low Yields
This guide addresses common issues encountered during the synthesis and use of this compound and similar reagents.
Issue 1: Low yield in the initial NHS ester-amine coupling reaction.
| Possible Cause | Recommended Solution |
| Incorrect pH | Maintain a reaction pH between 8.3-8.5 for optimal amine acylation. Use non-amine-containing buffers like PBS, borate, or carbonate buffer. |
| Hydrolysis of NHS Ester | Prepare NHS ester solutions fresh in anhydrous DMSO or DMF immediately before use. Avoid moisture contamination by allowing the reagent vial to reach room temperature before opening. |
| Suboptimal Molar Ratio | Use a molar excess of the DBCO-NHS ester. For protein concentrations ≤ 5 mg/mL, a 10-fold molar excess is recommended. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary. |
| Low Reagent Concentration | Concentrated reaction solutions favor higher yields. If possible, increase the concentration of your reactants. |
| Incompatible Buffer | Avoid buffers containing primary amines (e.g., Tris, glycine) or azides, which can react with the DBCO group. |
Issue 2: Low yield in the subsequent copper-free click reaction (SPAAC).
| Possible Cause | Recommended Solution |
| Suboptimal Molar Ratio | A common starting point is to use a 1.5 to 3-fold molar excess of the DBCO-containing molecule to the azide-containing molecule. This can be inverted if the azide-containing molecule is more abundant. |
| Inefficient Reaction Conditions | Reactions are typically run at room temperature for 4-12 hours. For sensitive molecules, the reaction can be performed overnight at 4°C. Increasing the temperature (up to 37°C) can increase the reaction rate. |
| Solvent Issues | The reaction is compatible with aqueous buffers and organic co-solvents like DMSO or DMF. For biomolecules, keep the organic solvent concentration below 20% to prevent precipitation. |
| Steric Hindrance | The PEG3 linker is designed to reduce steric hindrance, but if you suspect this is an issue, consider a longer PEG linker. |
| Degradation of DBCO | DBCO can lose reactivity over time, especially if stored improperly. Ensure proper storage and consider using fresh reagents. Avoid buffers containing azides during storage of DBCO-modified molecules. |
Issue 3: Difficulty in purifying the final product.
| Possible Cause | Recommended Solution |
| Complex Reaction Mixture | PEGylation reactions often result in a mixture of products. |
| Inadequate Purification Method | For macromolecules, size-exclusion chromatography (gel filtration) is a common and effective method to remove unreacted small molecules. Reverse-phase HPLC (RP-HPLC) can be used for separating peptides and small proteins. Ion-exchange chromatography (IEX) is also a widely used technique for protein purification. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Primary Amine with DBCO-NHS Ester
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.
-
Dissolve the amine-containing molecule (e.g., protein, peptide) in a suitable non-amine containing buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or PBS, pH 7.4).
-
-
Labeling Reaction:
-
Add the DBCO-NHS ester stock solution to the solution of the amine-containing molecule. The final concentration and molar excess will depend on the concentration of the target molecule (see troubleshooting table).
-
Incubate the reaction at room temperature for 1-4 hours or on ice for 2 hours. For reactions in PBS at pH 7.4, longer incubation times may be required.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted DBCO-NHS ester and other small molecules by dialysis, desalting spin column, or size-exclusion chromatography.
-
Protocol 2: General Procedure for Copper-Free Click Reaction (SPAAC)
-
Reactant Preparation:
-
Prepare the azide-containing molecule in a compatible reaction buffer (e.g., PBS).
-
Add the DBCO-labeled molecule to the azide-containing sample. A 1.5 to 3-fold molar excess of the DBCO reagent is often used.
-
-
Click Reaction:
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight. Reaction times may need to be optimized for specific reactants.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography, RP-HPLC, or ion-exchange chromatography to remove any unreacted starting materials.
-
Quantitative Data Summary
Table 1: Effect of pH on NHS Ester Reaction
| pH | Relative Amine Reactivity | NHS Ester Half-life (Hydrolysis) | Overall Conjugation Efficiency |
| 7.0 | Low | Longer | Suboptimal |
| 7.5 | Moderate | Moderate | Moderate |
| 8.0 | High | Shorter | Good |
| 8.3-8.5 | Optimal | Shorter but sufficient | Optimal |
| 9.0 | High | Very Short | Decreased due to rapid hydrolysis |
Table 2: Recommended Molar Excess of DBCO-NHS Ester for Protein Labeling
| Protein Concentration | Recommended Molar Excess of DBCO-NHS Ester |
| ≤ 5 mg/mL | 10-fold |
| < 5 mg/mL | 20- to 50-fold |
Visual Workflows and Diagrams
Troubleshooting Logic for Low Yield in NHS Ester Coupling
References
Technical Support Center: Optimizing SPAAC Reactions with DBCO-NHCO-PEG3-Fmoc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DBCO-NHCO-PEG3-Fmoc for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical linker used in bioconjugation and is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It features three key components:
-
DBCO (Dibenzocyclooctyne): A strained alkyne that reacts with azide-containing molecules through the copper-free SPAAC reaction.[3][][5]
-
PEG3 (Polyethylene Glycol): A three-unit PEG spacer that enhances solubility in aqueous media, reduces steric hindrance, and minimizes aggregation.
-
Fmoc (Fluorenylmethyloxycarbonyl): A protecting group for the terminal amine, which can be removed under basic conditions to allow for subsequent conjugation steps.
Its primary application is to link two different molecules, for instance, a ligand for a target protein and a ligand for an E3 ubiquitin ligase in the formation of a PROTAC.
Q2: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound should be stored as a powder at -20°C, where it can be stable for up to three years. If dissolved in a solvent such as DMSO, it should be stored at -80°C and is typically stable for up to six months. It is advisable to equilibrate the vial to room temperature before opening to prevent moisture condensation.
Q3: How can I monitor the progress of my SPAAC reaction?
The progress of a SPAAC reaction involving a DBCO reagent can be conveniently monitored using UV-Vis spectroscopy. The DBCO group has a characteristic absorbance peak at approximately 309-310 nm. As the reaction proceeds and the DBCO is consumed, the intensity of this peak will decrease. This allows for real-time tracking of the reaction's progression.
Q4: What are the key parameters that influence the rate of a SPAAC reaction?
Several factors can affect the efficiency and kinetics of a SPAAC reaction:
-
Buffer and pH: The choice of buffer and its pH can significantly impact reaction rates. For example, reactions in HEPES buffer at pH 7 have been shown to have higher rate constants compared to PBS at the same pH. Generally, higher pH values tend to increase reaction rates, with the exception of HEPES buffer.
-
Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, for sensitive biomolecules, reactions are often performed at room temperature or 4°C to maintain their integrity.
-
Reactant Concentration: Higher concentrations of both the DBCO and azide-containing molecules will lead to a faster reaction.
-
Solvent: While SPAAC reactions are well-suited for aqueous buffers, the addition of a water-miscible organic co-solvent like DMSO (up to 20%) can be used, especially if solubility of the reactants is a concern.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Suboptimal Reaction Conditions: Incorrect buffer, pH, temperature, or reactant concentrations. | 1a. Optimize Buffer and pH: If using PBS, consider switching to HEPES buffer (pH 7-7.5). For other buffers, you might test a slightly higher pH if your molecules are stable. 1b. Adjust Temperature: If your biomolecules can tolerate it, increase the temperature from 4°C to room temperature (25°C). 1c. Increase Reactant Concentration: Increase the molar excess of the azide-containing molecule (typically 2-5 fold excess is a good starting point). |
| 2. Reagent Degradation: this compound may have degraded due to improper storage or handling. | 2. Use Fresh Reagent: Ensure the reagent has been stored correctly. If in solution, use it promptly. DBCO functional groups can lose reactivity over time. | |
| 3. Presence of Inhibitors: Sodium azide (NaN₃) in buffers will react with the DBCO group, inhibiting the desired reaction. | 3. Use Azide-Free Buffers: Ensure all buffers are free of sodium azide. If necessary, perform a buffer exchange using dialysis or a desalting column before starting the reaction. | |
| Multiple Products or Non-Specific Labeling | 1. Side Reactions with Thiols: The DBCO group can undergo a side reaction with free sulfhydryl groups (e.g., from cysteine residues). | 1a. Block Free Thiols: Before adding the DBCO reagent, pre-treat your sample with a thiol-reactive blocking agent like iodoacetamide (IAM). 1b. Lower Reaction Temperature: Reducing the temperature can sometimes increase selectivity. |
| 2. Impure Reactants: One or both of your starting materials may be impure. | 2. Verify Purity: Confirm the purity of your azide-functionalized molecule and the DBCO reagent using appropriate analytical techniques (e.g., HPLC, mass spectrometry). | |
| Difficulty in Purifying the Final Conjugate | 1. Inefficient Separation Method: The chosen purification method may not be suitable for separating the conjugate from unreacted starting materials. | 1. Select an Appropriate Purification Method: Depending on the size and properties of your conjugate, consider size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), reverse-phase HPLC, or dialysis. |
| Premature Fmoc Deprotection | 1. Harsh Reaction Conditions: Although the Fmoc group is generally stable, highly basic conditions could potentially lead to its premature removal. | 1. Maintain Neutral to Slightly Basic pH: Keep the reaction pH within the recommended range for SPAAC (typically pH 7-8.5). Avoid strongly basic conditions until you intend to deprotect the amine. |
| Incomplete Fmoc Deprotection Post-SPAAC | 1. Insufficient Deprotection Time or Reagent Concentration: The deprotection conditions may not be sufficient to completely remove the Fmoc group. | 1. Optimize Deprotection: Use a standard deprotection cocktail such as 20% piperidine in DMF. If deprotection is incomplete, you can increase the deprotection time or perform a second deprotection step. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing SPAAC reactions with DBCO reagents.
| Parameter | Condition 1 | Rate Constant (M⁻¹s⁻¹) | Condition 2 | Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Buffer Type (pH 7) | PBS | 0.32–0.85 | HEPES | 0.55–1.22 | |
| Temperature | 25°C | Generally lower | 37°C | Generally higher | |
| pH (in PBS) | pH 5 | Lower | pH 10 | Higher | |
| Reactant Type | DBCO | ~0.1 | Tetra-fluorinated aromatic azide with cyclooctyne | 3.60 |
Experimental Protocols
General Protocol for SPAAC Reaction with this compound
This protocol provides a general workflow. Specific concentrations and incubation times may need to be optimized for your particular application.
-
Reagent Preparation:
-
Prepare your azide-containing molecule in an azide-free buffer (e.g., PBS, HEPES) at a known concentration.
-
Immediately before use, dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
-
SPAAC Reaction:
-
In a reaction vessel, combine your azide-containing molecule with the this compound solution. A 2-5 fold molar excess of the azide-containing molecule is a common starting point.
-
The final concentration of DMSO should ideally not exceed 10-20% (v/v) to maintain the integrity of most biomolecules.
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time will depend on the reactants and their concentrations.
-
-
Purification:
-
Purify the resulting conjugate using a suitable method to remove unreacted starting materials. Options include:
-
Size-Exclusion Chromatography (SEC)
-
Dialysis
-
Reverse-Phase HPLC
-
Ion-Exchange Chromatography (IEX)
-
-
-
Characterization:
-
Analyze the purified conjugate using methods such as SDS-PAGE (to observe a molecular weight shift), mass spectrometry (to confirm the mass of the conjugate), and HPLC.
-
Protocol for Post-SPAAC Fmoc Deprotection
-
Preparation:
-
Ensure your purified and dried conjugate is in a suitable reaction vessel.
-
Prepare a fresh solution of 20% piperidine in DMF.
-
-
Deprotection Reaction:
-
Add the 20% piperidine/DMF solution to your conjugate.
-
Incubate at room temperature for approximately 30 minutes.
-
-
Purification:
-
Remove the deprotection solution and byproducts by precipitating the product with cold diethyl ether or by using a suitable purification method like HPLC.
-
Visualizations
Caption: A flowchart illustrating the general experimental workflow for a SPAAC reaction.
Caption: A decision tree to troubleshoot low product yield in SPAAC reactions.
References
Technical Support: Improving the Solubility of DBCO-NHCO-PEG3-Fmoc Conjugates
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the solubility of DBCO-NHCO-PEG3-Fmoc conjugates. Due to its amphiphilic nature, with large hydrophobic moieties (DBCO, Fmoc) and a small hydrophilic linker (PEG3), achieving complete dissolution in aqueous buffers can be challenging.
Troubleshooting Guide
Q1: My this compound conjugate is not dissolving in my aqueous buffer (e.g., PBS). What should I do first?
Start with the simplest methods before moving to co-solvents. Gentle physical agitation can sometimes be sufficient. If these methods fail, the primary cause is the low water solubility of the hydrophobic DBCO and Fmoc groups, which will require the addition of an organic co-solvent.
Troubleshooting Workflow for Solubility Issues
Caption: A step-by-step workflow for troubleshooting solubility.
Q2: Which organic co-solvents are recommended, and what is a good starting concentration?
Water-miscible, polar aprotic solvents are the best choice. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are highly effective for dissolving compounds with hydrophobic character.[1][2]
Recommended Steps:
-
First, dissolve the conjugate in 100% anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[3][4]
-
To prepare your working solution, dilute the stock by adding it dropwise into your final aqueous buffer while vortexing.[5] This helps prevent the compound from precipitating out of solution.
-
Start with a low final concentration of the organic solvent (e.g., 0.5-1.0% v/v). If solubility issues persist, you can incrementally increase the co-solvent percentage. Be aware that many biological assays are sensitive to DMSO concentrations above 1-2%.
Q3: My compound dissolves in the organic solvent but precipitates upon dilution into my aqueous buffer. How can I fix this?
This is a common phenomenon known as "crashing out" and occurs when the compound's solubility limit in the final mixed-solvent system is exceeded.
Strategies to Overcome This:
-
Lower the Final Concentration: The simplest solution is often to work with a lower final concentration of the conjugate.
-
Increase Co-solvent Percentage: Gradually increase the final percentage of DMSO or DMF in your aqueous buffer. You must first verify the tolerance of your specific assay to the organic solvent.
-
Vigorous Mixing: When diluting the stock, add it very slowly to the aqueous buffer while the buffer is being vortexed or stirred vigorously. This rapid dispersion can sometimes prevent localized high concentrations that lead to precipitation.
Q4: Can adjusting the pH of my buffer improve the solubility of the this compound conjugate?
Adjusting the pH is unlikely to have a significant effect on the solubility of this specific conjugate. The molecule lacks readily ionizable acidic or basic functional groups that would become charged with a pH shift. The primary driver of its low aqueous solubility is the hydrophobicity of the large, nonpolar DBCO and Fmoc groups.
Frequently Asked Questions (FAQs)
Q1: Why is this molecule so difficult to dissolve in aqueous solutions?
The this compound conjugate has a distinct amphiphilic structure. While the short PEG3 (polyethylene glycol) linker is hydrophilic and designed to enhance water solubility, its effect is often overpowered by the two large, rigid, and hydrophobic groups: the DBCO (dibenzocyclooctyne) and the Fmoc (fluorenylmethyloxycarbonyl). These aromatic, nonpolar moieties significantly reduce the molecule's overall affinity for water.
Molecular Structure and Solubility
Caption: The molecule's hydrophobic regions dominate its solubility.
Q2: What is the general solubility profile of this conjugate in different solvents?
While specific quantitative data for this exact molecule is not readily published, a solubility profile can be predicted based on its constituent parts. This information is crucial for planning experiments and preparing stock solutions.
| Solvent Type | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | Effectively solvates both polar and nonpolar parts of the molecule. |
| Polar Protic | Water, PBS, Ethanol | Very Low to Insoluble | The large hydrophobic groups resist interaction with the highly ordered hydrogen-bond network of water. |
| Ethers | THF, Dioxane | Moderate | May offer some solubility due to the ability to solvate the PEG chain and interact with the aromatic systems. |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | Good solvent for many protected peptides and organic molecules. |
| Nonpolar | Hexane, Toluene | Insoluble | Cannot effectively solvate the polar PEG and amide components. |
Q3: Will removing the Fmoc protecting group improve aqueous solubility?
Yes, significantly. The Fmoc group is a major contributor to the molecule's hydrophobicity. Its removal via deprotection (commonly with a solution of piperidine in DMF) exposes a primary amine. At a neutral or acidic pH, this amine will be protonated (-NH3+), rendering the molecule charged and dramatically increasing its solubility in aqueous buffers.
Experimental Protocol: Standardized Solubility Assessment
Objective: To systematically determine the minimum percentage of organic co-solvent required to solubilize the this compound conjugate at a desired concentration.
Materials:
-
This compound conjugate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Benchtop sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Carefully weigh out 1-2 mg of the conjugate into a clean, dry microcentrifuge tube.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 20 mg/mL or ~28 mM).
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming to 30-37°C or brief sonication can aid this process.
-
-
Prepare Test Dilutions:
-
Label a series of microcentrifuge tubes corresponding to the final co-solvent percentages you wish to test (e.g., 1%, 2%, 5%, 10%).
-
Prepare the final buffer-solvent mixtures in each tube. For a final volume of 500 µL:
-
1% DMSO: 495 µL Aqueous Buffer + 5 µL DMSO
-
2% DMSO: 490 µL Aqueous Buffer + 10 µL DMSO
-
5% DMSO: 475 µL Aqueous Buffer + 25 µL DMSO
-
10% DMSO: 450 µL Aqueous Buffer + 50 µL DMSO
-
-
-
Perform the Solubility Test:
-
Determine the volume of your concentrated stock solution needed to reach your target final concentration in the 500 µL test volume.
-
While vigorously vortexing the buffer-solvent mixture in the first tube (e.g., 1% DMSO), slowly add the calculated volume of the stock solution drop-by-drop.
-
Continue vortexing for 30 seconds after addition.
-
-
Observe and Record Results:
-
Let the tube stand at room temperature for 15-30 minutes.
-
Visually inspect the solution against a dark background for any signs of precipitation or cloudiness. A completely soluble sample will be a crystal-clear solution.
-
Repeat steps 3 and 4 for each co-solvent percentage until you identify the minimum percentage that results in a clear solution. This is your optimal starting condition for experimental work.
-
References
Technical Support Center: Preventing Protein Aggregation During DBCO-NHCO-PEG3-Fmoc Labeling
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering protein aggregation issues during labeling with DBCO-NHCO-PEG3-Fmoc. The following question-and-answer format directly addresses common challenges to help you optimize your experimental workflow and ensure the stability of your protein conjugate.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its components?
A1: this compound is a chemical linker used in bioconjugation. It consists of three key functional groups:
-
DBCO (Dibenzocyclooctyne): An azide-reactive group that participates in copper-free click chemistry (SPAAC) for conjugation to azide-modified molecules.
-
PEG3 (Polyethylene Glycol, 3 units): A short, hydrophilic spacer that can improve the solubility and reduce aggregation of the labeled protein.[1]
-
Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group on a primary amine. This amine can be deprotected to allow for further modification at that site.
Q2: What are the primary causes of protein aggregation during the labeling process?
A2: Protein aggregation during labeling can be triggered by several factors:
-
Alteration of Surface Charge: The labeling reagent reacts with primary amines (like lysine residues), neutralizing their positive charge. This can change the protein's isoelectric point (pI), and if the pI moves closer to the buffer pH, electrostatic repulsion between protein molecules decreases, leading to aggregation.
-
Increased Hydrophobicity: The DBCO group is hydrophobic. Attaching multiple DBCO linkers to the protein surface can increase its overall hydrophobicity, promoting self-association to minimize contact with the aqueous buffer.
-
Suboptimal Buffer Conditions: Incorrect pH, low ionic strength, or the absence of stabilizing additives can compromise protein stability.[2] Proteins are often least soluble at their isoelectric point (pI).[3]
-
High Reagent Concentration: Localized high concentrations of the labeling reagent (often dissolved in an organic solvent like DMSO) can cause protein denaturation and precipitation.[2]
-
Elevated Temperature: Higher temperatures can increase the rate of aggregation by promoting protein unfolding and exposing hydrophobic cores.[4]
-
Fmoc Deprotection Conditions: The use of a base (traditionally piperidine) to remove the Fmoc group can be harsh and may denature the protein. The byproducts of this reaction can also sometimes contribute to precipitation.
Troubleshooting Guide
Issue 1: Protein precipitates immediately upon adding the this compound reagent.
This is often due to the solvent used to dissolve the linker (e.g., DMSO) or localized high concentrations of the reagent.
| Parameter | Recommendation | Rationale |
| Reagent Addition | Add the dissolved this compound solution dropwise to the vortexing protein solution. | Prevents localized high concentrations of the organic solvent and the labeling reagent, which can cause immediate protein precipitation. |
| Organic Solvent | Minimize the percentage of organic solvent (e.g., DMSO) in the final reaction volume, ideally keeping it below 10%. | High concentrations of organic solvents can denature proteins. |
| Protein Concentration | If possible, perform the labeling at a lower protein concentration (e.g., 1-2 mg/mL). | Lower concentrations reduce the likelihood of intermolecular aggregation. |
Issue 2: Cloudiness or precipitation appears during the labeling incubation.
This suggests that the labeling process itself is destabilizing the protein, likely due to changes in surface properties.
| Parameter | Recommendation | Rationale |
| Molar Ratio | Reduce the molar excess of the this compound reagent to the protein. Start with a lower ratio (e.g., 3:1 to 5:1) and titrate up. | Over-labeling can significantly alter the protein's surface charge and hydrophobicity, leading to aggregation. |
| Temperature | Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. | Lower temperatures slow down the aggregation process and can help maintain protein stability. |
| pH | Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI). For NHS ester chemistry (if applicable for attaching the linker), a pH of 7.2-8.5 is common, but for pH-sensitive proteins, a lower pH (around 7.4) may be necessary, though the reaction will be slower. | Maximizes electrostatic repulsion between protein molecules, enhancing solubility. |
| Buffer Additives | Include stabilizing excipients in the reaction buffer. | These additives can help maintain protein conformation and prevent aggregation. |
Table 1: Common Anti-Aggregation Additives
| Additive | Recommended Concentration | Mechanism of Action |
| Sugars/Polyols | ||
| Glycerol | 10-50% (v/v) | Stabilize protein structure through preferential hydration and increase viscosity. |
| Sucrose/Trehalose | 5-10% (w/v) | Stabilize protein structure through preferential hydration. |
| Amino Acids | ||
| L-Arginine/L-Glutamate | 50 mM - 0.5 M | Suppress aggregation by binding to charged and hydrophobic patches on the protein surface. |
| Salts | ||
| NaCl or KCl | 150-500 mM | Shield charges and can prevent aggregation, but the optimal concentration is protein-dependent. |
| Non-denaturing Detergents | ||
| Tween-20 or Polysorbate 80 | 0.01-0.1% (v/v) | Solubilize aggregates by interacting with hydrophobic regions. |
Issue 3: Protein aggregates after the Fmoc deprotection step.
The basic conditions required for Fmoc removal can be harsh on proteins.
| Parameter | Recommendation | Rationale |
| Deprotection Reagent | If using piperidine, use a low concentration (e.g., 5-20% in an appropriate buffer) for a minimal amount of time. | Minimizes exposure to harsh basic conditions. |
| Alternative Bases | Consider weaker or non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at low concentrations (e.g., 1-2%) or piperazine, which may be gentler on the protein. | These bases can be effective for Fmoc removal while potentially reducing side reactions and protein denaturation. |
| Reaction Conditions | Perform the deprotection at a low temperature (e.g., on ice) and for the shortest possible time. | Reduces the risk of protein unfolding and aggregation at high pH. |
| Byproduct Removal | After deprotection, immediately purify the protein using size exclusion chromatography or dialysis to remove the deprotection reagent and the dibenzofulvene adduct. | The dibenzofulvene-piperidine adduct can be insoluble in aqueous buffers and may co-precipitate with the protein. |
| pH Readjustment | Immediately after deprotection, exchange the buffer to one with a neutral or slightly acidic pH that is optimal for your protein's stability. | Restores the protein to a more stable environment. |
Experimental Protocols
Protocol 1: General DBCO-NHS Ester Labeling of a Protein
This protocol assumes the this compound is activated with an NHS ester for reaction with primary amines on the protein.
-
Protein Preparation:
-
Dialyze the protein into an amine-free buffer, such as Phosphate Buffered Saline (PBS) or HEPES, at a pH of 7.2-8.0.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution. Start with a lower molar excess to minimize aggregation.
-
Add the reagent dropwise while gently vortexing the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.
-
-
Quenching and Purification:
-
Quench the reaction by adding a final concentration of 50-100 mM Tris-HCl, pH 8.0, and incubate for 15-30 minutes.
-
Remove excess, unreacted reagent using a desalting column, spin filtration, or dialysis against a suitable storage buffer.
-
Protocol 2: Fmoc Deprotection of a Labeled Protein (General Guidance)
Caution: This is a harsh step for many proteins. Optimization is critical.
-
Buffer Exchange:
-
Ensure the labeled protein is in a buffer that will remain basic upon addition of the deprotection reagent. A high concentration buffer like 100 mM borate, pH 8.5-9.0, can be used.
-
-
Deprotection:
-
Cool the protein solution on ice.
-
Prepare a stock solution of piperidine (or an alternative base) in an appropriate solvent (e.g., DMF).
-
Add the base to the protein solution to a final concentration of 5-20% (v/v).
-
Incubate on ice for a short duration (e.g., 10-30 minutes). Monitor the reaction progress if possible.
-
-
Immediate Purification:
-
Immediately after the incubation, purify the protein using a pre-chilled desalting column or through rapid buffer exchange to remove the base and byproducts and to return the protein to a stabilizing buffer (e.g., PBS, pH 7.4).
-
Visualizations
Caption: Experimental workflow for this compound labeling and deprotection.
Caption: Troubleshooting logic for protein aggregation during labeling.
References
Side reactions and byproducts in DBCO-NHCO-PEG3-Fmoc chemistry
Welcome to the technical support center for DBCO-NHCO-PEG3-Fmoc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker that incorporates three key chemical moieties:
-
A DBCO (Dibenzocyclooctyne) group for copper-free click chemistry, enabling covalent ligation to azide-containing molecules.
-
A hydrophilic polyethylene glycol (PEG3) spacer to improve solubility and provide spatial separation between conjugated molecules.
-
An Fmoc (Fluorenylmethyloxycarbonyl)-protected amine which, after deprotection, allows for conjugation to carboxyl-containing molecules or other electrophiles.
This linker is commonly used in the synthesis of complex bioconjugates, including Proteolysis-Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and labeled biomolecules for imaging and diagnostic applications.[1][2][3]
Q2: What are the most common side reactions to be aware of during the Fmoc deprotection step?
The primary side reaction during the piperidine-mediated Fmoc deprotection is the formation of a highly reactive dibenzofulvene (DBF) intermediate. This intermediate can be trapped by the piperidine to form a stable DBF-piperidine adduct, which is typically soluble and can be washed away. However, incomplete trapping can lead to side reactions.[4]
Potential byproducts and issues include:
-
Dibenzofulvene (DBF) Adducts: The primary byproduct is the adduct formed between dibenzofulvene and the base used for deprotection (e.g., piperidine).[4]
-
Diketopiperazine Formation: If the linker is attached to a dipeptide, intramolecular cyclization can occur after Fmoc removal, leading to cleavage of the linker-dipeptide from the solid support or the rest of the molecule.
-
Nα-Fluorenylmethylation: If DBF is not efficiently scavenged, it can react with the newly deprotected amine, leading to an undesired modification. Using a stronger base like DBU can increase the risk of this side reaction if a nucleophilic scavenger is not present.
Q3: How stable is the DBCO group during the Fmoc deprotection and subsequent reaction steps?
The DBCO group is generally stable under the mild basic conditions required for Fmoc deprotection (e.g., 20% piperidine in DMF). However, prolonged exposure to strong bases or elevated temperatures should be avoided. The DBCO moiety is sensitive to acidic conditions, such as those used for cleavage from some solid-phase synthesis resins (e.g., trifluoroacetic acid, TFA), which can lead to its degradation.
Q4: What are the optimal storage conditions for this compound?
For long-term stability, the powdered form of this compound should be stored at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year. It is important to protect the compound from moisture and light.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product After Fmoc Deprotection and Subsequent Conjugation
| Possible Cause | Troubleshooting Steps |
| Incomplete Fmoc Deprotection | Increase the deprotection time or perform a second deprotection step. Ensure the deprotection solution (e.g., 20% piperidine in DMF) is freshly prepared. |
| Side Reactions During Deprotection | Consider using an alternative, less nucleophilic base like piperazine in combination with DBU to minimize certain side reactions. Ensure efficient washing after deprotection to remove all byproducts. |
| Degradation of DBCO Moiety | Avoid acidic conditions throughout the synthesis and purification process. If acidic cleavage from a resin is necessary, specialized protocols may be required to protect the DBCO group. |
| Hydrolysis of the Linker | Ensure all solvents are anhydrous, especially during activation and coupling steps following Fmoc deprotection. |
Problem 2: Unexpected Byproducts Observed by LC-MS Analysis
| Observed Byproduct (Mass Shift) | Potential Cause and Byproduct Identity | Recommended Action |
| +178 Da | Dibenzofulvene (DBF) adduct with the deprotected amine (Nα-fluorenylmethylation). | Improve scavenging of DBF during Fmoc deprotection by ensuring an adequate concentration of piperidine or another suitable scavenger. |
| +85 Da (with piperidine) | Adduct of the deprotected amine with the DBF-piperidine adduct. | Optimize washing steps after Fmoc deprotection to completely remove the DBF-piperidine adduct before proceeding to the next reaction. |
| -17 Da (from expected product) | Dehydration, potentially from side reactions involving adjacent functional groups. | Review the full reaction scheme and consider protecting groups for any potentially reactive side chains. |
| Loss of DBCO moiety | Exposure to acidic conditions or certain oxidizing agents. | Strictly maintain neutral or slightly basic pH. Avoid strong acids and oxidizing reagents. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the key steps involving this compound. Please note that specific yields can be highly dependent on the substrate and reaction scale.
| Parameter | Fmoc Deprotection | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Reagents | 20% Piperidine in DMF | Azide-functionalized molecule |
| Solvent | DMF, NMP | Aqueous buffers (e.g., PBS), DMSO, DMF |
| Temperature | Room Temperature | 4°C to 37°C |
| Reaction Time | 10 - 30 minutes | 4 - 24 hours |
| Typical Efficiency/Yield | > 95% deprotection | Often quantitative |
| Key Byproducts | Dibenzofulvene-piperidine adduct | Minimal byproducts |
Experimental Protocols
Protocol 1: Fmoc Deprotection of this compound Conjugate
This protocol describes the removal of the Fmoc protecting group from a molecule conjugated to the this compound linker.
-
Dissolution: Dissolve the Fmoc-protected conjugate in anhydrous DMF.
-
Deprotection Solution: Prepare a fresh solution of 20% (v/v) piperidine in anhydrous DMF.
-
Reaction: Add the deprotection solution to the dissolved conjugate and stir at room temperature.
-
Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 10-30 minutes.
-
Work-up: Upon completion, remove the solvent and piperidine under high vacuum.
-
Purification: Purify the deprotected product using an appropriate method such as preparative HPLC to remove the dibenzofulvene-piperidine adduct and other impurities.
Protocol 2: Copper-Free Click Chemistry with the Deprotected Linker
This protocol outlines the conjugation of the deprotected DBCO-NHCO-PEG3-amine linker to an azide-containing molecule.
-
Dissolution: Dissolve the deprotected DBCO-containing molecule in a suitable solvent (e.g., DMSO or DMF). Dissolve the azide-containing molecule in a compatible buffer or solvent.
-
Reaction: Add the azide-containing solution to the DBCO-containing solution. A 1.5 to 3-fold molar excess of one component may be used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours, or at 4°C overnight.
-
Monitoring: Monitor the progress of the conjugation by LC-MS.
-
Purification: Once the reaction is complete, purify the final conjugate using a suitable method such as size-exclusion chromatography or preparative HPLC.
Visualizations
References
Technical Support Center: Fmoc Deprotection of DBCO-NHCO-PEG3-Fmoc
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the successful removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from DBCO-NHCO-PEG3-Fmoc.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for Fmoc removal from this compound?
The standard method for Fmoc deprotection is a base-catalyzed β-elimination reaction.[1] This is typically achieved by treating the Fmoc-protected compound with a solution of a secondary amine, most commonly 20% piperidine in an organic solvent like N,N-dimethylformamide (DMF).[2][3] The reaction proceeds by removal of the acidic proton on the fluorene ring, followed by elimination to release the free amine and dibenzofulvene (DBF), which is subsequently scavenged by the amine base.[4]
Q2: How can I monitor the progress of the Fmoc deprotection reaction?
The progress of the Fmoc deprotection can be monitored by tracking the disappearance of the starting material and the appearance of the deprotected product. A common method is UV-Vis spectrophotometry, where the release of the dibenzofulvene (DBF)-piperidine adduct can be observed by an increase in absorbance around 301 nm.[5] Alternatively, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the starting material, the product, and any byproducts. For a qualitative assessment, Thin-Layer Chromatography (TLC) can also be employed.
Q3: Is the DBCO group stable under standard Fmoc deprotection conditions?
The DBCO (dibenzocyclooctyne) group is generally stable under the mildly basic conditions used for Fmoc removal, such as treatment with piperidine. However, it is known to be sensitive to strongly acidic conditions, such as high concentrations of trifluoroacetic acid (TFA) often used in peptide cleavage from solid supports. While standard Fmoc deprotection should not compromise the DBCO moiety, it is crucial to avoid acidic side reactions or contaminants.
Q4: What are common side reactions during Fmoc removal, and how can they be minimized?
Common side reactions include:
-
Diketopiperazine (DKP) formation: This can occur if the PEG linker is attached to a dipeptide, leading to cyclization and cleavage. Using alternative, less nucleophilic bases like piperazine in combination with a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can suppress DKP formation.
-
Aspartimide formation: If the molecule contains an aspartic acid residue, the backbone amide can attack the side-chain ester under basic conditions.
-
Formation of dibenzofulvene adducts with the product: If the scavenging amine is not in sufficient excess, the liberated DBF can potentially react with the newly formed free amine of the product.
To minimize these side reactions, it is important to use optimized reaction conditions, including appropriate base selection, concentration, and reaction time.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Fmoc Deprotection | 1. Insufficient reaction time or temperature. 2. Degraded or insufficient deprotection reagent. 3. Poor solubility of the starting material. 4. Steric hindrance around the Fmoc group. | 1. Increase the reaction time and/or temperature (e.g., to 30-40°C).2. Use a freshly prepared deprotection solution with a higher concentration of the base.3. Try a different solvent system to improve solubility (e.g., NMP, or adding a co-solvent like DCM).4. Consider using a stronger, non-nucleophilic base like DBU (1-2% v/v) in combination with piperidine or piperazine. |
| Product Degradation | 1. DBCO instability. 2. Side reactions with the PEG linker. | 1. Ensure the reaction is performed under strictly basic conditions and avoid any acidic contamination. If using DBU, keep its concentration low and the reaction time minimal.2. Use milder deprotection conditions, such as a lower concentration of piperidine or switching to piperazine. |
| Difficult Purification | 1. Presence of the dibenzofulvene-base adduct. 2. Unreacted starting material. 3. Formation of side products. | 1. Perform an aqueous wash to remove the adduct. For non-polar adducts, purification by flash column chromatography or preparative HPLC may be necessary.2. Optimize the deprotection reaction to ensure full conversion.3. Adjust reaction conditions to minimize side product formation and utilize appropriate chromatographic techniques for separation. |
Quantitative Data Summary
The choice of deprotection reagent can significantly impact the reaction kinetics. The following table summarizes typical conditions and outcomes for Fmoc removal.
| Deprotection Reagent | Concentration | Solvent | Typical Reaction Time | Key Considerations |
| Piperidine | 20% (v/v) | DMF | 10-30 min | Standard reagent, generally effective. |
| Piperidine | 5% (v/v) | DMF | 30-60 min | Slower reaction, may reduce some side reactions. |
| DBU/Piperazine | 2% DBU, 5% Piperazine (v/v) | NMP | < 5 min | Very rapid and efficient, can reduce DKP formation. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
-
Preparation: Dissolve this compound in DMF to a final concentration of 10-20 mg/mL.
-
Reagent Addition: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes.
-
Monitoring: Monitor the reaction progress by HPLC or TLC. For HPLC, inject a small aliquot of the reaction mixture at different time points.
-
Work-up: Once the reaction is complete, dilute the mixture with a non-polar solvent like diethyl ether to precipitate the product.
-
Purification: Centrifuge the mixture to collect the precipitate. Wash the precipitate several times with the non-polar solvent to remove the dibenzofulvene-piperidine adduct. Dry the product under vacuum. Further purification can be achieved by flash column chromatography or preparative HPLC.
Protocol 2: Rapid Fmoc Deprotection using DBU/Piperazine
-
Preparation: Dissolve this compound in N-Methyl-2-pyrrolidone (NMP) to a final concentration of 10-20 mg/mL.
-
Reagent Addition: Prepare a deprotection cocktail of 2% DBU (v/v) and 5% piperazine (w/v) in NMP. Add this solution to the starting material.
-
Reaction: Stir the reaction mixture at room temperature for 5-10 minutes.
-
Monitoring: Due to the rapid nature of this reaction, it is crucial to monitor it closely from the start.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
Visualizations
Caption: Workflow for Fmoc deprotection of this compound.
Caption: Mechanism of base-catalyzed Fmoc removal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DBCO-NHCO-PEG3-Fmoc Conjugation Efficiency with Buffer pH
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of buffer pH on the conjugation efficiency of DBCO-NHCO-PEG3-Fmoc and to offer troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction using this compound?
A1: The optimal pH for the SPAAC reaction, also known as copper-free click chemistry, generally falls within the range of 7.0 to 9.0.[1][2] For many bioconjugation applications, a slightly basic pH of around 7.5 to 8.5 is often a good starting point to ensure a balance between high reaction efficiency and the stability of the biomolecules involved.
Q2: How does pH affect the rate of the DBCO-azide conjugation?
A2: Higher pH values within the optimal range (7.0-9.0) generally lead to an increased reaction rate for the SPAAC reaction.[3][4] However, it is crucial to avoid excessively high pH levels as this can lead to degradation of the DBCO reagent and potential side reactions.
Q3: Which buffers are recommended for DBCO conjugation reactions?
A3: Phosphate-buffered saline (PBS) at pH 7.4, HEPES, and borate buffers are commonly used and recommended for DBCO conjugation reactions.[1] It is critical to use buffers that do not contain primary or secondary amines, such as Tris or glycine, as these can react with certain DBCO reagents (e.g., DBCO-NHS esters) if they are used for labeling. Also, avoid buffers containing sodium azide, as it will react with the DBCO group.
Q4: What is the role of the Fmoc group in this compound and how is it affected by pH?
A4: The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the primary amine. It is stable under acidic conditions but is readily removed by treatment with a basic solution, typically a piperidine solution in DMF. This means that at high pH, the Fmoc group can be unintentionally cleaved, exposing the amine which could then participate in side reactions. Therefore, careful control of pH is essential when working with this reagent.
Q5: Can the this compound linker degrade at certain pH values?
A5: Yes, the stability of the this compound linker is pH-dependent. The DBCO group itself can be unstable at very low or high pH. The amide (NHCO) bond within the linker is generally stable but can undergo hydrolysis under strongly acidic or basic conditions over extended periods. The most significant pH sensitivity for this specific molecule comes from the base-labile Fmoc protecting group.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation yield | Suboptimal buffer pH: The pH of the reaction buffer may be too low, resulting in a slow reaction rate. | Optimize the reaction pH by testing a range from 7.0 to 8.5. A pH of 7.5 is a good starting point. |
| Degradation of DBCO reagent: The DBCO moiety may have degraded due to improper storage or exposure to harsh pH conditions. | Ensure the this compound reagent is stored correctly and protected from light and moisture. Prepare fresh solutions before use. Avoid prolonged exposure to pH values outside the recommended range. | |
| Presence of interfering substances: The buffer may contain primary amines (e.g., Tris, glycine) or sodium azide. | Use a non-amine, non-azide containing buffer such as PBS or HEPES. | |
| Premature cleavage of Fmoc group: The pH of the buffer might be too high, leading to the deprotection of the amine. | Maintain the pH of the reaction mixture below 9.0 to prevent premature Fmoc removal. | |
| Multiple products or side reactions | Reaction pH is too high: A high pH can promote side reactions, such as the reaction of DBCO with other nucleophiles. | Lower the reaction pH to within the 7.0-8.0 range to increase selectivity. |
| Unintentional Fmoc deprotection: The exposed amine after Fmoc cleavage can react with other components in the mixture. | Ensure the pH is carefully controlled to prevent Fmoc deprotection during the conjugation step. If the amine is intended to be exposed for subsequent reactions, the deprotection step should be performed separately. | |
| Inconsistent results | Fluctuations in buffer pH: The pH of the buffer may not be stable over the course of the reaction. | Use a buffer with a pKa close to the desired reaction pH to ensure stable pH control throughout the experiment. |
Quantitative Data
The following table summarizes the effect of different buffers and pH on the second-order rate constant of a SPAAC reaction between a sulfo-DBCO-amine and an azide-modified glucopyranoside at 37°C. This data illustrates the significant impact of the reaction environment on conjugation efficiency.
| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |
| MES | 5 | ~0.4 |
| MES | 6 | ~0.6 |
| PBS | 7 | 0.32 - 0.85 |
| HEPES | 7 | 0.55 - 1.22 |
| Borate | 8 | ~0.9 |
| Borate | 9 | ~1.1 |
| Borate | 10 | ~1.18 |
Data summarized from a study by Pringle and Knight (2025). The exact rates can vary depending on the specific reactants and conditions.
Experimental Protocols
Protocol: General Procedure for DBCO-Azide Conjugation
This protocol outlines a general procedure for the conjugation of a DBCO-containing molecule (after deprotection of the Fmoc group, if necessary) to an azide-containing biomolecule.
1. Deprotection of Fmoc Group (if required):
-
a. Dissolve the this compound reagent in an organic solvent such as dimethylformamide (DMF).
-
b. Add a 20% solution of piperidine in DMF to the reagent solution.
-
c. Incubate at room temperature for 10-30 minutes.
-
d. Remove the deprotection solution and wash the product thoroughly with DMF and then a suitable buffer for the conjugation step.
2. Preparation of Reactants:
-
a. Prepare the azide-containing biomolecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
b. Prepare the deprotected DBCO-linker in the same reaction buffer.
3. Conjugation Reaction:
-
a. Mix the DBCO-linker and the azide-containing biomolecule in a microcentrifuge tube. A molar excess of the DBCO-linker (e.g., 1.5 to 3-fold) is often used to drive the reaction to completion.
-
b. Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C overnight. The optimal time and temperature may need to be determined empirically.
4. Purification:
-
a. After the incubation period, purify the conjugate to remove unreacted reagents.
-
b. The purification method will depend on the nature of the conjugate and can include size-exclusion chromatography (SEC), dialysis, or affinity chromatography.
5. Analysis:
-
a. Analyze the purified conjugate to confirm successful conjugation and determine the conjugation efficiency.
-
b. Suitable analytical techniques include SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
Visualizations
Caption: A general experimental workflow for DBCO-azide conjugation.
Caption: A decision tree for troubleshooting low conjugation yield.
References
Avoiding non-specific binding with DBCO-NHCO-PEG3-Fmoc conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating non-specific binding (NSB) with DBCO-NHCO-PEG3-Fmoc conjugates during bioconjugation experiments.
Troubleshooting Guide: Minimizing Non-Specific Binding
High background signal and low signal-to-noise ratios are common challenges arising from non-specific binding. This guide provides a systematic approach to identify and address the root causes of NSB.
Problem: High Background Signal in Negative Controls
This indicates that the this compound conjugate is binding to unintended targets or surfaces. The primary drivers for this are hydrophobic and electrostatic interactions, as well as off-target reactions.
| Potential Cause | Recommended Solution | Quantitative Target/Parameter |
| Hydrophobic Interactions | The DBCO group is inherently hydrophobic and can interact with hydrophobic regions of proteins or plastic surfaces.[1] | - Add a non-ionic surfactant like Tween-20 to your buffers (washing and incubation). Start with a low concentration (e.g., 0.01% v/v) and titrate up to 0.05% v/v if necessary.[2][3] - For ELISA applications, Tween-20 concentrations up to 2 µg/mL have been shown to saturate microwells.[4] |
| Electrostatic Interactions | Charged molecules can bind non-specifically to oppositely charged surfaces or biomolecules.[1] | - Adjust the pH of your reaction buffer to be near the isoelectric point (pI) of your protein to minimize its overall charge. - Increase the ionic strength of your buffers by adding NaCl. Concentrations up to 200 mM can disrupt charge-based NSB. |
| Reaction with Free Thiols | DBCO moieties can react with free sulfhydryl groups on cysteine residues in an azide-independent manner, leading to off-target labeling. | - If your target molecule does not contain essential free thiols, consider blocking them with reagents like N-ethylmaleimide (NEM) or iodoacetamide (IAA) prior to adding the DBCO conjugate. |
| Conjugate Aggregation | Poorly soluble conjugates can form aggregates that exhibit high levels of non-specific binding. | - The PEG3 linker is included to enhance hydrophilicity and reduce aggregation. If aggregation persists, consider using a DBCO conjugate with a longer PEG chain. |
| Inadequate Blocking | Insufficient blocking of reactive surfaces on microplates, beads, or membranes. | - Use a protein-based blocking agent like Bovine Serum Albumin (BSA) or casein. For ELISA, BSA concentrations of 1% are common, and complete saturation of microwells can be achieved at 5 µg/mL. - For immunoblotting, 3% BSA in Tris-saline at pH 10.2 has been shown to be effective. |
| Insufficient Washing | Inadequate removal of unbound conjugate. | - Increase the number and duration of washing steps. Use a buffer containing a surfactant (e.g., PBS with 0.05% Tween-20). |
| Excessive Conjugate Concentration | Using a higher than necessary concentration of the DBCO conjugate. | - Titrate the concentration of the this compound conjugate to find the optimal balance between specific signal and background. Start with a lower molar excess and incrementally increase it. For antibody labeling, a 10- to 20-fold molar excess is a common starting point. |
| Fmoc Group Interference | While the Fmoc group is primarily for protecting the amine during synthesis, its hydrophobicity could contribute to NSB if not properly handled or if residual unreacted linker is present. | - Ensure complete Fmoc deprotection during synthesis and thorough purification of the final conjugate to remove any unreacted linker. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound conjugates?
A1: The primary causes of non-specific binding (NSB) are multifactorial and stem from the physicochemical properties of the conjugate and its interaction with the experimental environment. Key contributors include:
-
Hydrophobic Interactions : The dibenzocyclooctyne (DBCO) moiety is hydrophobic and can non-specifically adsorb to hydrophobic surfaces of proteins and reaction vessels.
-
Electrostatic Interactions : Charged regions on the conjugate can interact with oppositely charged surfaces or biomolecules.
-
Thiol Reactivity : DBCO can react with free sulfhydryl groups (thiols) of cysteine residues in an azide-independent manner, leading to off-target labeling.
-
Aggregation : The conjugate itself may aggregate, especially at high concentrations, and these aggregates can bind non-specifically. The PEG3 linker is designed to mitigate this by increasing hydrophilicity.
Q2: How does the PEG3 linker in the conjugate help in reducing non-specific binding?
A2: The polyethylene glycol (PEG) linker plays a crucial role in reducing NSB. PEG is a hydrophilic and flexible polymer that creates a hydration shell around the conjugate. This "stealth" effect helps to:
-
Mask Hydrophobic Regions : The hydrophilic PEG chain can shield the hydrophobic DBCO group, reducing its interaction with other hydrophobic surfaces.
-
Prevent Protein Adsorption : The hydration layer created by PEG repels the non-specific adsorption of proteins.
-
Improve Solubility and Reduce Aggregation : PEGylation increases the overall water solubility of the conjugate, which helps to prevent the formation of aggregates that are prone to NSB.
Q3: What is the role of the Fmoc group, and can it contribute to non-specific binding?
A3: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the primary amine. In the context of the this compound linker, it protects the amine functionality during synthesis and is typically removed to allow for conjugation to a carboxyl group on a target molecule (often via activation to an NHS ester). While the Fmoc group itself is hydrophobic and could potentially contribute to NSB if present in the final application, it is intended to be removed before the final bioconjugation step. Therefore, its contribution to NSB in the final experiment should be minimal if the deprotection and subsequent purification are complete. Incomplete deprotection or residual unreacted linker could, however, lead to increased background.
Q4: Can I use both BSA and Tween-20 in my blocking buffer?
A4: Yes, using a combination of BSA and a non-ionic surfactant like Tween-20 is a common and effective strategy. BSA acts as a protein blocker, competitively binding to non-specific sites, while Tween-20 disrupts hydrophobic interactions. For ELISA, it is common to block with a solution containing BSA and then use a wash buffer and antibody diluent containing Tween-20.
Q5: What are the optimal buffer conditions to minimize non-specific binding?
A5: The optimal buffer conditions are system-dependent, but here are some general guidelines:
-
pH : Use a buffer with a pH that is close to the isoelectric point (pI) of your protein to minimize its net charge and reduce electrostatic interactions. For many protein conjugations, a pH range of 7.0-8.5 is suitable.
-
Ionic Strength : Increasing the salt concentration (e.g., with 150-200 mM NaCl) can help to shield electrostatic interactions.
-
Additives : The inclusion of blocking agents like 1% BSA and/or surfactants like 0.05% Tween-20 is highly recommended.
-
Avoid Interfering Substances : Do not use buffers containing primary amines (e.g., Tris, glycine) if your conjugation strategy involves NHS esters, as they will compete with the reaction. Similarly, avoid azide-containing buffers as they will react with the DBCO group.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound (after Fmoc deprotection and activation)
This protocol assumes the Fmoc group has been removed and the terminal carboxyl group of the linker has been activated (e.g., as an NHS ester) for reaction with primary amines on a protein.
-
Protein Preparation :
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
If the protein solution contains interfering substances like Tris or glycine, perform a buffer exchange using a desalting column.
-
-
Reagent Preparation :
-
Immediately before use, dissolve the DBCO-NHCO-PEG3-NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction :
-
Add the DBCO-NHCO-PEG3-NHS ester stock solution to the protein solution. The optimal molar excess of the DBCO reagent over the protein should be determined empirically, but a starting point of 10-20 fold molar excess is common for antibodies.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours on ice.
-
-
Quenching (Optional but Recommended) :
-
Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for 5-15 minutes at room temperature.
-
-
Purification :
-
Remove unreacted DBCO reagent using a desalting column, dialysis, or size-exclusion chromatography.
-
Protocol 2: Click Chemistry Reaction with an Azide-Modified Molecule
-
Reagent Preparation :
-
Prepare the azide-containing molecule in a compatible reaction buffer (e.g., PBS).
-
Have the purified DBCO-labeled protein from Protocol 1 ready.
-
-
Click Reaction :
-
Add the DBCO-labeled protein to the azide-containing sample. A 1.5 to 3-fold molar excess of the more abundant reagent is recommended.
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. The reaction can be performed at 37°C to increase the rate.
-
-
Purification :
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography or affinity chromatography to remove any unreacted components.
-
Visualizations
Caption: Experimental workflow for protein conjugation using a DBCO-NHS ester.
Caption: Key pathways leading to non-specific binding of DBCO conjugates.
References
- 1. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nicoyalife.com [nicoyalife.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of the blocking effect of tween 20 and bovine serum albumin in ELISA microwells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Impact of Linker Composition on PROTAC Efficacy: A Comparative Analysis of DBCO-NHCO-PEG3-Fmoc and Other Linker Strategies
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Selecting PROTAC Linkers for Optimal Protein Degradation.
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underappreciated, component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.
This guide provides an objective comparison of different PROTAC linker types, with a special focus on the versatile DBCO-NHCO-PEG3-Fmoc linker, a polyethylene glycol (PEG)-based "clickable" linker. We will explore its performance characteristics in the context of other commonly employed linkers, such as flexible alkyl and PEG chains, and rigid linkers, supported by representative experimental data.
The Central Role of the Linker in PROTAC Function
The linker is not merely a passive spacer; it plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] This ternary complex is the essential intermediate that precedes the ubiquitination and subsequent proteasomal degradation of the target protein. An ideal linker will:
-
Optimize Ternary Complex Formation: The length and flexibility of the linker dictate the spatial orientation of the target protein and the E3 ligase, which is crucial for efficient ubiquitination.[]
-
Enhance Solubility and Cell Permeability: The chemical nature of the linker influences the overall physicochemical properties of the PROTAC. Hydrophilic linkers, such as PEG, can improve aqueous solubility, while more hydrophobic linkers may enhance cell membrane permeability.[3][4]
-
Improve Pharmacokinetic Properties: The stability and composition of the linker can impact the metabolic stability and in vivo half-life of the PROTAC.[3]
A Comparative Analysis of PROTAC Linker Types
PROTAC linkers can be broadly categorized into three main classes: flexible, rigid, and "clickable" linkers. Each class possesses distinct characteristics that influence the performance of the PROTAC.
1. Flexible Linkers: Alkyl and PEG Chains
Alkyl and PEG chains are the most prevalently used linkers in PROTAC design due to their synthetic tractability and the ease with which their length can be modulated.
-
Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.
-
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts. This increased hydrophilicity can significantly improve the solubility and cell permeability of the PROTAC molecule. Approximately 54% of reported PROTACs utilize PEG-based linkers.
2. Rigid Linkers
Rigid linkers often incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, to introduce conformational constraints. This pre-organization of the PROTAC into a more defined conformation can lead to more potent degradation by reducing the entropic penalty of forming the ternary complex. Rigid linkers can also contribute to enhanced metabolic stability.
3. "Clickable" Linkers: The Case of this compound
"Click chemistry," particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), has become a powerful tool for the modular and efficient synthesis of PROTACs. The this compound linker is a prime example of a "clickable" linker. It features:
-
A DBCO (Dibenzocyclooctyne) group for highly efficient and catalyst-free "click" reactions with azide-modified molecules.
-
A PEG3 (three ethylene glycol units) spacer to enhance hydrophilicity and provide optimal spacing.
-
An Fmoc-protected amine for subsequent conjugation to either the target-binding ligand or the E3 ligase ligand.
The key advantage of using a clickable linker like this compound is the ability to rapidly generate a library of PROTACs with diverse components, facilitating the optimization of the final degrader molecule. The resulting triazole ring formed during the click reaction is metabolically stable and can be considered a component of a rigid linker strategy.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically evaluated by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.
The following tables summarize representative experimental data from various studies, comparing the performance of different linker types and lengths.
Table 1: Impact of Linker Length and Composition on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12-29 | 3 - 292 | 76 - 96 |
Data synthesized from literature reports.
Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| PROTAC | Linker Type | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Parent PROTAC | Flexible (PEG) | Exhibited degradation |
| Modified PROTAC | Rigid (Disubstituted Alkene) | More potent degradation |
Data synthesized from literature reports.
Table 3: Hypothetical Comparative Efficacy Data for a BRD4 Degrader
Disclaimer: The following data is hypothetical and for illustrative purposes only, as direct comparative studies for a this compound-containing PROTAC against other linkers for the same target were not available in the public literature reviewed.
| Linker Type | Linker Composition | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| Flexible | 8-atom Alkyl Chain | BRD4 | VHL | HeLa | 50 | >90 |
| Flexible | PEG3 | BRD4 | VHL | HeLa | 25 | >95 |
| Clickable | DBCO-NHCO-PEG3 | BRD4 | VHL | HeLa | 15 | >98 |
| Rigid | Piperazine-based | BRD4 | VHL | HeLa | 10 | >98 |
This hypothetical data illustrates how a clickable PEG linker could potentially offer a balance of favorable properties, leading to enhanced degradation efficacy compared to a simple alkyl chain, and comparable or slightly improved performance over a standard PEG linker, with rigid linkers potentially offering the highest potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC linkers.
Protocol 1: Synthesis of a PROTAC using this compound via Click Chemistry
This protocol describes a general procedure for the synthesis of a PROTAC by conjugating an azide-modified target-binding ligand to a DBCO-containing E3 ligase ligand-linker construct.
-
Preparation of the E3 Ligase Ligand-Linker Intermediate: a. Dissolve the Fmoc-protected E3 ligase ligand in a suitable solvent (e.g., DMF). b. Add a base (e.g., piperidine) to remove the Fmoc protecting group. c. React the deprotected E3 ligase ligand with DBCO-NHCO-PEG3-NHS ester to form the DBCO-PEG3-E3 ligase ligand conjugate. d. Purify the product by HPLC.
-
Click Reaction: a. Dissolve the azide-modified target-binding ligand and the DBCO-PEG3-E3 ligase ligand conjugate in a suitable solvent (e.g., DMSO). b. Allow the reaction to proceed at room temperature for 4-12 hours. c. Monitor the reaction progress by LC-MS.
-
Purification: a. Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.
Protocol 2: Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: a. Plate cells (e.g., HeLa, HEK293T) in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the different PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: a. Wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentration for all samples. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST. d. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein intensity to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot dose-response curves to determine DC50 and Dmax values.
Protocol 3: In-Cell Ubiquitination Assay by Immunoprecipitation
This protocol is used to confirm that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.
-
Cell Treatment: a. Treat cells with the PROTAC of interest at a concentration known to induce degradation (e.g., 5x DC50). Include a vehicle control. b. Co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the PROTAC treatment to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: a. Lyse the cells in a denaturing lysis buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions and then dilute with a non-denaturing buffer to reduce the SDS concentration.
-
Immunoprecipitation: a. Pre-clear the cell lysates with Protein A/G agarose beads. b. Incubate the lysates with an antibody against the target protein overnight at 4°C. c. Add Protein A/G agarose beads to pull down the antibody-protein complexes. d. Wash the beads extensively to remove non-specific binding.
-
Western Blotting: a. Elute the immunoprecipitated proteins from the beads. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated target protein.
Visualizing the Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in more sophisticated linkers to improve potency, selectivity, and drug-like properties. The this compound "clickable" linker represents a powerful tool for PROTAC development, enabling the rapid and modular synthesis of degrader libraries. Its PEG component can enhance solubility and permeability, while the resulting triazole moiety from the click reaction can contribute to metabolic stability.
The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate and select the most effective linker for their targeted protein degradation strategy.
References
A Comparative Guide: DBCO-NHCO-PEG3-Fmoc in Copper-Free Click Chemistry vs. Copper-Catalyzed Alternatives
For Researchers, Scientists, and Drug Development Professionals
The precise and efficient covalent ligation of molecules is a cornerstone of modern chemical biology and drug development. Among the most powerful tools for this purpose is the "click chemistry" paradigm, encompassing a suite of reactions prized for their reliability, specificity, and biocompatibility. The two most prominent methodologies within this class are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
This guide provides an in-depth, objective comparison between a key reagent in SPAAC, DBCO-NHCO-PEG3-Fmoc, and the traditional copper-catalyzed approach. By examining experimental data, reaction mechanisms, and practical considerations, this document aims to equip researchers with the knowledge to select the optimal bioconjugation strategy for their specific needs.
Executive Summary
This compound, a dibenzocyclooctyne (DBCO) derivative, offers a significant advantage in biocompatibility for bioconjugation reactions by eliminating the need for a cytotoxic copper catalyst. This makes it the superior choice for applications involving live cells, in vivo studies, and the development of sensitive biotherapeutics where cellular integrity is paramount. While copper-catalyzed reactions can exhibit faster kinetics, the potential for copper-induced cytotoxicity and oxidative side reactions often outweighs the benefit of speed in biological applications. The inclusion of a polyethylene glycol (PEG) linker in this compound further enhances its utility by improving aqueous solubility and reducing non-specific interactions.
Quantitative Performance Comparison
The selection of a click chemistry methodology often involves a trade-off between reaction kinetics, biocompatibility, and potential side reactions. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: Reaction Kinetics
| Parameter | This compound (SPAAC) | Copper-Catalyzed Click Chemistry (CuAAC) |
| Second-Order Rate Constant (M⁻¹s⁻¹) * | 0.1 - 1.0[1][2][3] | 10 - 100[4] |
| Typical Reaction Time | 1 - 12 hours[5] | 15 - 60 minutes |
*Reaction rates are highly dependent on the specific azide and alkyne reactants, solvent, temperature, and, in the case of CuAAC, the copper source and ligand used.
Table 2: Biocompatibility and Side Reactions
| Parameter | This compound (SPAAC) | Copper-Catalyzed Click Chemistry (CuAAC) |
| Cytotoxicity | Generally considered non-toxic | Copper catalysts can be cytotoxic, limiting in vivo applications |
| Side Reactions | Minimal; potential for reaction with thiols in some contexts | Potential for oxidative damage to proteins and other biomolecules due to the formation of reactive oxygen species (ROS) |
| Catalyst Requirement | None | Copper(I) salt (e.g., CuSO₄ with a reducing agent) |
| Ligand Requirement | None | Often requires a copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) ion and protect biomolecules |
Reaction Mechanisms and Workflows
The fundamental difference between SPAAC and CuAAC lies in their reaction mechanisms, which dictates their respective workflows and applicability.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC utilizes a strained cyclooctyne, such as the DBCO moiety in this compound, which reacts with an azide through a [3+2] cycloaddition reaction without the need for a catalyst. The high ring strain of the cyclooctyne provides the driving force for the reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC involves the reaction of a terminal alkyne with an azide, catalyzed by a copper(I) species. This reaction is highly efficient and regiospecific, exclusively forming the 1,4-disubstituted triazole isomer.
Experimental Protocols
The following are detailed, representative protocols for the bioconjugation of an antibody with a small molecule using both this compound and a standard CuAAC procedure.
Protocol 1: Antibody Labeling using this compound (SPAAC)
Materials:
-
Antibody solution (1-5 mg/mL in PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Azide-modified small molecule
-
Zeba™ Spin Desalting Columns
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Antibody Modification: a. To the antibody solution, add a 20-fold molar excess of the 10 mM this compound stock solution. b. Ensure the final DMSO concentration in the reaction mixture is below 20%. c. Incubate the reaction at room temperature for 60 minutes with gentle mixing.
-
Purification of DBCO-labeled Antibody: a. Remove the excess, unreacted DBCO reagent using a Zeba™ Spin Desalting Column equilibrated with PBS. b. Follow the manufacturer's instructions for protein purification.
-
Conjugation with Azide-modified Small Molecule: a. To the purified DBCO-labeled antibody, add a 5 to 10-fold molar excess of the azide-modified small molecule. b. Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Final Purification: Purify the final antibody-small molecule conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove the excess small molecule.
-
Characterization: Analyze the conjugate by SDS-PAGE and UV-Vis spectroscopy to confirm conjugation and determine the degree of labeling. The DBCO group has a characteristic absorbance at approximately 310 nm which can be used to monitor the reaction.
Protocol 2: Antibody Labeling using Copper-Catalyzed Click Chemistry (CuAAC)
Materials:
-
Antibody solution with a terminal alkyne modification (1-5 mg/mL in PBS, pH 7.4)
-
Azide-modified small molecule
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Zeba™ Spin Desalting Columns
Procedure:
-
Preparation of Reagents: Prepare fresh stock solutions of all reagents.
-
Reaction Setup: In a microcentrifuge tube, combine the following in order: a. Alkyne-modified antibody solution. b. A 10-fold molar excess of the azide-modified small molecule.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., for a final Cu(I) concentration of 0.1 mM, use 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA for a 500 µL reaction). Let this mixture stand for 1-2 minutes.
-
Initiation of Reaction: a. Add the catalyst premix to the antibody-azide mixture. b. Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction. c. Gently mix the solution and incubate at room temperature for 30-60 minutes, protecting the reaction from light.
-
Purification: a. Purify the antibody-small molecule conjugate using a Zeba™ Spin Desalting Column to remove the copper catalyst, excess ligand, and unreacted small molecule.
-
Characterization: Analyze the conjugate by SDS-PAGE and other appropriate methods to confirm successful conjugation.
Logical Workflow for Method Selection
The choice between this compound (SPAAC) and CuAAC is contingent on the specific experimental requirements. The following diagram illustrates a logical workflow to guide this decision-making process.
Conclusion
This compound stands out as a superior reagent for bioconjugation in biological systems where cell viability and the integrity of sensitive biomolecules are of utmost importance. The elimination of cytotoxic copper catalysts makes it an indispensable tool for in vivo imaging, live-cell labeling, and the development of next-generation biotherapeutics such as antibody-drug conjugates and PROTACs. While copper-catalyzed click chemistry remains a valuable and efficient method for in vitro applications where speed is the primary concern, the advantages of biocompatibility and the avoidance of deleterious side reactions position DBCO-based copper-free click chemistry as the gold standard for applications in living systems. The PEG linker incorporated into this compound further enhances its performance by improving its physicochemical properties in aqueous environments. Researchers should carefully consider the experimental context to leverage the distinct advantages of each approach, ensuring the success and reliability of their bioconjugation strategies.
References
A Head-to-Head Comparison of DBCO and TCO Linkers for Bioorthogonal Reactions
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate bioorthogonal linker is a critical decision that profoundly impacts experimental success. Among the leading choices for copper-free click chemistry are dibenzocyclooctyne (DBCO) derivatives, which react with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), and trans-cyclooctene (TCO) linkers, known for their rapid reactivity with tetrazines in the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[1][2][3][4]
This guide provides a data-driven comparison of DBCO-NHCO-PEG3-Fmoc, a representative DBCO linker, and TCO linkers. We will delve into their reaction kinetics, stability, and experimental protocols to provide a comprehensive resource for selecting the optimal tool for your specific application, from protein labeling and antibody-drug conjugates to in vivo imaging.
Comparison of Reaction Principles
The two linkers operate via distinct bioorthogonal reactions. DBCO reagents participate in SPAAC, a reaction where the high ring strain of the cyclooctyne drives a [3+2] cycloaddition with an azide-modified molecule to form a stable triazole linkage.[5] This reaction is highly specific and does not require a cytotoxic copper catalyst, making it suitable for live-cell applications.
In contrast, TCO linkers react with tetrazine partners through an IEDDA reaction. This [4+2] cycloaddition is exceptionally fast, with reaction rates that are several orders of magnitude higher than SPAAC. The reaction is irreversible, driven by the release of nitrogen gas, and proceeds efficiently even at very low reactant concentrations, a significant advantage for in vivo applications.
Quantitative Data Summary
The efficacy of a bioorthogonal reaction is primarily defined by its second-order rate constant (k₂), which quantifies the reaction speed. The following table summarizes the kinetic data for DBCO-azide and TCO-tetrazine reactions.
| Feature | DBCO (SPAAC) | TCO (IEDDA) |
| Reaction Partner | Azide | Tetrazine |
| Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | ~0.1 - 2.1 | up to 10⁶ |
| Reaction Speed | Moderate to Fast | Exceptionally Fast |
| Catalyst Required | No (Copper-free) | No |
Stability and Selectivity
The stability of the linker within a complex biological environment is crucial for successful bioconjugation.
-
DBCO Stability : DBCO linkers are generally stable in aqueous buffers but can exhibit instability in the presence of thiols, such as glutathione (GSH), which is abundant intracellularly. DBCO-modified antibodies have been shown to lose about 3-5% of their reactivity over four weeks when stored at 4°C or -20°C. Strongly acidic conditions, such as those used for peptide cleavage from a resin, can also lead to inactivation.
-
TCO Stability : TCO linkers can be susceptible to isomerization to their less reactive cis-cyclooctene (CCO) form, a process that can be promoted by light or thiols. The stability of the corresponding tetrazine reaction partner can also be a concern, with some tetrazines showing limited half-lives in serum or blood. However, the TCO-tetrazine reaction pair demonstrates high specificity and does not react with other biological nucleophiles like thiols or amines.
Experimental Protocols
Detailed methodologies are essential for the successful application of these linkers. Below are generalized protocols for the labeling of a protein with an amine-reactive NHS-ester derivative of DBCO or TCO, followed by the bioorthogonal reaction.
Protocol 1: Protein Labeling with DBCO-NHS Ester
This protocol describes the initial labeling of a protein with a DBCO moiety.
-
Protein Preparation : Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting spin column or dialysis.
-
Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction : Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench Reaction : Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-15 minutes at room temperature.
-
Purification : Remove excess, unreacted DBCO reagent using a desalting spin column or dialysis. The DBCO-labeled protein is now ready for conjugation with an azide-containing molecule.
Protocol 2: Protein Labeling with TCO-NHS Ester
This protocol outlines the steps for labeling a protein with a TCO group.
-
Protein Preparation : Prepare the protein in an amine-free buffer (e.g., PBS, pH 7-9) at 1-5 mg/mL, performing buffer exchange if necessary to remove buffers like Tris or glycine.
-
Reagent Preparation : Just before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction : Add a 20-fold molar excess of the TCO-NHS ester solution to the protein. Incubate for 1 hour at room temperature with gentle mixing.
-
Quench Reaction : Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.
-
Purification : Purify the TCO-labeled protein from excess reagent via a desalting spin column or dialysis. The protein is now ready for reaction with a tetrazine-modified molecule.
Protocol 3: Bioorthogonal Conjugation Reaction
This protocol describes the final "click" reaction.
-
Reactant Preparation : Prepare the DBCO- or TCO-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4). Dissolve the azide- or tetrazine-functionalized molecule in a compatible solvent.
-
Conjugation : Add a slight molar excess (1.1-1.5 equivalents) of the azide or tetrazine reagent to the labeled protein.
-
Incubation :
-
DBCO-Azide (SPAAC) : Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
TCO-Tetrazine (IEDDA) : Incubate for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the tetrazine's characteristic color.
-
-
Final Product : The final conjugate is now ready for purification or direct use in downstream applications.
Mandatory Visualizations
To better illustrate the chemical principles and workflows discussed, the following diagrams have been generated.
References
Confirming DBCO-NHCO-PEG3-Fmoc Conjugation: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in creating precisely engineered bioconjugates, confirming the successful covalent linkage of functional molecules is a critical step. The DBCO-NHCO-PEG3-Fmoc linker is a valuable tool in bioconjugation, particularly for constructing antibody-drug conjugates (ADCs) and other targeted therapeutics using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry".[1][2][3][4] This guide provides a comparative analysis of mass spectrometry and other common analytical techniques to verify the successful conjugation of this linker to azide-bearing molecules.
The Role of this compound in Bioconjugation
This compound is a heterobifunctional linker with a molecular weight of 701.81 g/mol .[5] It features a Dibenzocyclooctyne (DBCO) group, which reacts specifically and efficiently with azides without the need for a cytotoxic copper catalyst, making it ideal for biological applications. The short polyethylene glycol (PEG) chain enhances solubility and the fluorenylmethyloxycarbonyl (Fmoc) protecting group offers an additional site for further chemical modifications if needed.
Analytical Techniques for Conjugation Confirmation
Verifying a successful conjugation reaction requires robust analytical methods. While mass spectrometry is a powerful tool for this purpose, other techniques can provide complementary information. The choice of method often depends on the nature of the biomolecule, the required level of detail, and the available instrumentation.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Precise mass of the conjugate, confirmation of covalent bond formation, determination of drug-to-antibody ratio (DAR). | High specificity and sensitivity, provides direct evidence of conjugation, can characterize heterogeneity. | Can be complex for heterogeneous samples like PEGylated proteins, requires specialized instrumentation. |
| High-Performance Liquid Chromatography (HPLC) | Separation of conjugated from unconjugated species, reaction monitoring, purity assessment. | Quantitative, reproducible, can be used for purification. | Does not directly confirm the identity of the product, mass information is not provided without a coupled mass spectrometer. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Shift in molecular weight upon conjugation. | Simple, widely available, provides a visual confirmation of conjugation. | Low resolution, not quantitative, does not provide precise mass information. |
| UV-Vis Spectroscopy | Can monitor the disappearance of the DBCO group, which has a characteristic absorbance around 309 nm. | Simple, real-time reaction monitoring. | Indirect method, potential for interference from other chromophores in the sample. |
Mass Spectrometry: The Gold Standard for Confirmation
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the most definitive method for confirming conjugation. It provides the exact molecular weight of the resulting bioconjugate, allowing for unambiguous verification of the covalent linkage.
Experimental Workflow for MS Analysis
The following diagram outlines a typical workflow for conjugating an azide-modified biomolecule (e.g., a protein or antibody) with this compound and subsequent analysis by LC-MS.
Experimental workflow for conjugation and MS analysis.
Detailed Experimental Protocol: LC-MS Analysis
1. Sample Preparation:
-
Conjugation Reaction: Dissolve the azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4). Prepare a stock solution of this compound in an organic solvent like DMSO. Add the DBCO linker to the biomolecule solution at a desired molar excess (e.g., 5- to 20-fold). Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.
-
Purification: Remove unreacted DBCO linker using size-exclusion chromatography (SEC), dialysis, or spin desalting columns. This step is crucial to prevent interference in the mass spectrometer.
2. LC-MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column suitable for protein or large molecule separation (e.g., C4, C8).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5-95% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution and mass accuracy.
-
Data Analysis: The resulting multi-charged spectrum is deconvoluted to obtain the zero-charge mass of the intact protein and its conjugated forms.
-
3. Interpreting the Results:
A successful conjugation will result in a mass increase corresponding to the mass of the this compound linker (701.81 Da) for each azide site that has reacted. For example, if a protein with a single azide modification is conjugated, its mass will increase by 701.81 Da. By analyzing the different species present in the deconvoluted mass spectrum, one can also determine the distribution of conjugated species (e.g., DAR in antibodies).
Comparison of Analytical Methods
The following diagram illustrates the relationship between mass spectrometry and alternative methods for confirming conjugation.
Relationship between MS and other analytical methods.
Conclusion
While methods like HPLC and SDS-PAGE are valuable for assessing reaction progress and purity, mass spectrometry stands out as the most powerful and direct technique for unequivocally confirming the successful conjugation of this compound. The high resolution and mass accuracy of modern mass spectrometers provide definitive evidence of covalent bond formation and allow for detailed characterization of the final bioconjugate product, which is essential for advancing research and development in targeted therapeutics.
References
Characterization of DBCO-NHCO-PEG3-Fmoc labeled antibodies
A Comparative Guide to Antibody Labeling: DBCO-NHCO-PEG3-Fmoc vs. N-Hydroxysuccinimide (NHS) Ester Chemistry
For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to antibodies is paramount for the development of targeted therapeutics, diagnostics, and research reagents. This guide provides a detailed comparison of two prominent antibody labeling strategies: the use of this compound for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," and the traditional N-hydroxysuccinimide (NHS) ester-based amine labeling.
Introduction
This compound is a heterobifunctional linker that leverages the principles of bioorthogonal chemistry. The dibenzocyclooctyne (DBCO) group reacts specifically with azide-functionalized molecules in a catalyst-free "click" reaction. This method offers high specificity and control over the conjugation site, provided an azide group is introduced into the antibody first. The PEG3 spacer enhances solubility and reduces steric hindrance, while the Fmoc-protected amine allows for further functionalization if needed.
NHS ester-based labeling , on the other hand, is a widely used method that targets primary amines, predominantly the ε-amino groups of lysine residues on the antibody surface. This approach is straightforward but can lead to a heterogeneous population of labeled antibodies with varying degrees of labeling (DOL) and potential modification of the antigen-binding sites, which could impact the antibody's function.
This guide will delve into the experimental protocols for both methods, present a comparative analysis of their performance based on experimental data, and provide visual workflows to aid in understanding these critical bioconjugation techniques.
Performance Comparison
The choice between DBCO-based click chemistry and NHS ester chemistry depends on the specific requirements of the application, such as the need for site-specificity, control over the degree of labeling, and the stability of the final conjugate.
| Parameter | This compound Labeling | NHS Ester Labeling | Key Considerations |
| Specificity | High: Reacts specifically with azide groups. Enables site-specific labeling if azides are introduced at defined locations. | Low to Moderate: Reacts with available primary amines (lysines), leading to random conjugation. | For applications requiring precise control over the conjugation site to preserve antibody function, DBCO is superior. |
| Reaction Efficiency | High for the click reaction step (>90%). The overall yield depends on the efficiency of azide incorporation.[1] | Variable (20-50% overall labeling efficiency) due to competition with hydrolysis of the NHS ester.[1] | Click chemistry generally provides higher and more consistent yields for the conjugation step itself. |
| Degree of Labeling (DOL) Control | High: The DOL can be precisely controlled by the stoichiometry of the azide- and DBCO-reagents. | Moderate: The DOL is controlled by the molar ratio of NHS ester to antibody, but can result in a heterogeneous mixture. | DBCO labeling allows for the generation of more homogenous antibody conjugates. |
| Stability of Conjugate | High: The resulting triazole linkage is highly stable. DBCO-labeled antibodies show good stability over time.[2][3] | Moderate: The amide bond formed is generally stable, but the random nature of labeling can sometimes lead to conjugates with reduced stability if critical lysine residues are modified. | For applications requiring long-term stability, the covalent bond formed via click chemistry is often more robust. |
| Reaction Conditions | Mild: Performed under physiological conditions (pH 7-8.5), which is favorable for maintaining antibody integrity.[4] | Mild: Typically performed at a slightly alkaline pH (7-9) to deprotonate primary amines. | Both methods use biocompatible reaction conditions. |
| Potential for Aggregation | Lower: The hydrophilic PEG spacer can help to reduce aggregation. However, the hydrophobicity of the DBCO group itself can be a factor. | Higher: Modification of a large number of surface lysines can alter the protein's isoelectric point and increase the propensity for aggregation. | The use of PEG linkers in both strategies can mitigate aggregation. |
| Impact on Antibody Function | Minimal (with site-specific azide incorporation): By avoiding modification of the antigen-binding sites, the impact on antibody affinity and function can be minimized. | Can be significant: Random modification of lysines within or near the antigen-binding sites can lead to a loss of binding affinity. | Site-specific labeling with DBCO is advantageous for maintaining the biological activity of the antibody. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Antibody Labeling with this compound (Two-Step)
This protocol first involves the introduction of an azide group onto the antibody, followed by the click reaction with the DBCO-linker.
Step 1: Introduction of Azide Groups onto the Antibody
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.4. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column.
-
Azide Reagent Preparation: Immediately before use, dissolve an azide-functionalized NHS ester (e.g., Azido-PEG4-NHS ester) in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mM.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the Azide-NHS ester solution to the antibody solution. Incubate the reaction for 1 hour at room temperature with gentle stirring.
-
Purification: Remove the excess, unreacted Azide-NHS ester using a desalting column equilibrated with PBS (pH 7.4).
Step 2: Click Chemistry Reaction with this compound
-
DBCO Reagent Preparation: After removing the Fmoc protecting group (if necessary, using a standard deprotection protocol with piperidine), dissolve the DBCO-NHCO-PEG3-Amine in DMSO to a concentration of 10 mM.
-
Click Reaction: Add a 1.5- to 3-fold molar excess of the DBCO-reagent solution to the azide-modified antibody solution.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
-
Purification: Purify the DBCO-labeled antibody conjugate using a desalting column or size-exclusion chromatography to remove any unreacted DBCO reagent.
Protocol 2: Antibody Labeling with NHS Ester
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in an amine-free buffer at a pH of 8.0-8.5 (e.g., 0.1 M sodium bicarbonate buffer).
-
NHS Ester Reagent Preparation: Immediately before use, dissolve the NHS ester-functionalized molecule of interest in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
Quenching: Quench the reaction by adding a final concentration of 50-100 mM Tris-HCl, pH 8.0, and incubate for 15 minutes at room temperature.
-
Purification: Separate the labeled antibody from the free label and quenching agent using a desalting column or dialysis.
Protocol 3: Characterization of Labeled Antibodies
1. Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy
-
Measure the absorbance of the purified labeled antibody solution at 280 nm (for the antibody) and at the wavelength corresponding to the maximum absorbance of the label (e.g., ~309 nm for DBCO).
-
Calculate the concentration of the antibody and the label using the Beer-Lambert law with their respective molar extinction coefficients.
-
The DOL is the molar ratio of the label to the antibody.
2. Analysis of Conjugate Purity and Aggregation by Size-Exclusion HPLC (SE-HPLC)
-
Equilibrate an SE-HPLC column with an appropriate mobile phase (e.g., PBS, pH 7.4).
-
Inject the purified labeled antibody sample.
-
Monitor the elution profile at 280 nm. The presence of high molecular weight species indicates aggregation, while the main peak corresponds to the monomeric antibody conjugate.
3. Assessment of Binding Affinity by Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coat a microtiter plate with the target antigen.
-
Add serial dilutions of the labeled and unlabeled antibodies to the wells.
-
After incubation and washing, add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate and measure the resulting signal.
-
Compare the binding curves of the labeled and unlabeled antibodies to determine if the labeling process has affected the binding affinity.
Visualizing the Processes
To better illustrate the workflows and concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The characterization of labeled antibodies is a critical step in the development of antibody-based reagents and therapeutics. Both this compound and NHS ester chemistries offer viable methods for antibody conjugation, each with distinct advantages and disadvantages.
DBCO-based click chemistry provides a superior level of control, specificity, and stability, making it the preferred choice for applications where the preservation of antibody function and the generation of a homogeneous product are critical. This is particularly relevant in the development of antibody-drug conjugates and other targeted therapies.
NHS ester chemistry , while less specific, remains a valuable tool for more routine labeling applications due to its simplicity and cost-effectiveness. However, careful characterization is required to ensure that the resulting heterogeneous conjugate meets the performance requirements of the intended application.
Ultimately, the selection of the optimal labeling strategy will depend on a thorough evaluation of the specific experimental goals, the nature of the antibody and the label, and the desired characteristics of the final conjugate. This guide provides the foundational knowledge and protocols to assist researchers in making an informed decision and in successfully producing and characterizing their labeled antibodies.
References
- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. The conjugation strategy affects antibody orientation and targeting properties of nanocarriers - Nanoscale (RSC Publishing) DOI:10.1039/D0NR08191D [pubs.rsc.org]
Evaluating the Cytotoxicity of DBCO-NHCO-PEG3-Fmoc Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of advanced linker molecules is pivotal in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). DBCO-NHCO-PEG3-Fmoc is a popular heterobifunctional linker that incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a short polyethylene glycol (PEG) spacer to enhance solubility, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. While these linkers offer significant advantages in bioconjugation, a thorough evaluation of their potential cytotoxicity is a critical step in preclinical development to ensure the safety and efficacy of the final therapeutic agent.[1][2]
This guide provides a framework for evaluating the cytotoxicity of this compound conjugates. As direct cytotoxicity data for this specific linker is not extensively published, this document outlines the expected cytotoxic profile based on its components, compares it with alternative linker technologies, and provides detailed experimental protocols for researchers to conduct their own assessments.
Comparative Analysis of this compound Components
The overall cytotoxicity of the this compound linker is influenced by its three main components: the DBCO moiety, the PEG spacer, and the Fmoc group.
-
Dibenzocyclooctyne (DBCO): As a reagent in copper-free click chemistry, DBCO is designed for biocompatibility.[3][4][5] Studies have shown that DBCO itself exhibits low cytotoxicity at concentrations typically used for bioconjugation. This is a significant advantage over copper-catalyzed click chemistry, as copper can be toxic to cells.
-
Polyethylene Glycol (PEG): PEG is widely used in drug delivery to improve solubility and pharmacokinetic profiles and is generally considered to have low toxicity. However, the cytotoxicity of PEG derivatives can be dependent on their molecular weight and end groups. Some studies have indicated that very low molecular weight PEGs and certain PEG-based monomers may exhibit some level of cytotoxicity. The short PEG3 spacer in the target molecule is expected to have minimal cytotoxic effects.
-
Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is a common protecting group in peptide synthesis. While generally considered to be cleaved during the synthesis of the final conjugate, its residual presence or its cleavage products could be a source of cytotoxicity. Research has shown that certain Fmoc-dipeptides can exhibit potent cytotoxic activity against various cancer cell lines. One study on Fmoc-diphenylalanine self-assembled gels indicated that their dissolution and degradation products could lead to necrosis at high concentrations in vitro. Therefore, the efficient removal of the Fmoc group and its byproducts is crucial.
Comparison with Alternative Linker Technologies
The choice of a linker can significantly impact the therapeutic index of a bioconjugate. Besides PEGylated linkers, several alternatives are being explored to address potential immunogenicity and non-biodegradability associated with PEG.
| Linker Type | Key Advantages | Potential Cytotoxicity Considerations |
| This compound | Biocompatible copper-free conjugation, enhanced solubility. | Potential for cytotoxicity from Fmoc group or its byproducts if not properly removed. Low molecular weight PEG may have some effect at high concentrations. |
| Polysarcosine (pSar) | Biocompatible, biodegradable, low immunogenicity, can improve solubility and stability. | Generally considered to have low cytotoxicity. |
| Polypeptide-based Linkers | Biodegradable, can be designed for specific enzymatic cleavage, low immunogenicity. | The specific amino acid sequence can influence cytotoxicity. |
| Alkyl Chains | Simple, synthetically accessible. | Can increase lipophilicity, which may lead to non-specific cytotoxicity. |
Experimental Protocols for Cytotoxicity Evaluation
To assess the cytotoxicity of this compound conjugates, standardized in vitro cell viability assays are recommended. The MTT and MTS assays are robust colorimetric methods widely used for this purpose.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound conjugate (and/or the linker itself)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound conjugate or linker. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a similar colorimetric assay, but it produces a water-soluble formazan product, simplifying the protocol by eliminating the solubilization step.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound conjugate (and/or the linker itself)
-
Combined MTS/PES solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of the test compound.
-
Incubation: Incubate for the desired exposure time.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Visualizing the Experimental Workflow
A clear understanding of the experimental process is crucial for reproducibility. The following diagram illustrates the general workflow for in vitro cytotoxicity testing.
Caption: General workflow for in vitro cytotoxicity assays.
Signaling Pathways in Cytotoxicity
While the this compound linker itself is not expected to directly target specific signaling pathways, the cytotoxic payload it delivers (in an ADC) or the degradation of a target protein it induces (in a PROTAC) will ultimately lead to cell death, often through the activation of apoptotic pathways. A simplified overview of apoptosis induction is presented below.
Caption: Simplified overview of apoptosis induction.
References
A Comparative Guide to DBCO-NHCO-PEG3-Fmoc for Advanced Bioconjugation and PROTAC Development
For researchers, scientists, and drug development professionals at the forefront of innovation, the selection of appropriate chemical tools is paramount to success. In the rapidly evolving fields of bioconjugation and targeted protein degradation, linkers play a critical role in the efficacy of novel therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of DBCO-NHCO-PEG3-Fmoc, a PEG-based linker, against other common linker classes, supported by general performance characteristics and detailed experimental protocols.
Performance Characteristics of PROTAC Linkers
The linker component of a PROTAC is not merely a spacer but a critical determinant of the molecule's overall performance, influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2][3][4] Linkers are broadly categorized into flexible, rigid, and clickable types, with polyethylene glycol (PEG) and alkyl chains being the most prevalent flexible options due to their synthetic accessibility.[1]
The efficacy of a PROTAC is often measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The choice of linker—its length, composition, and rigidity—profoundly impacts these parameters.
Table 1: General Comparison of Common PROTAC Linker Types
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chains | Simple hydrocarbon chains providing high conformational flexibility. | - Synthetically straightforward- Ease of length modification | - Generally hydrophobic, potentially impacting solubility |
| PEG Linkers (e.g., this compound) | Composed of repeating ethylene glycol units, imparting hydrophilicity. | - Enhanced aqueous solubility- Good biocompatibility- Versatile for chemical modifications | - May have reduced metabolic stability in vivo compared to alkyl linkers- Can be more challenging and costly to synthesize |
| Rigid Linkers (e.g., containing cycloalkanes or triazoles) | Introduce conformational constraints. | - Can improve potency and selectivity- Enhanced metabolic stability and bioavailability | - Synthetic design and execution can be more complex |
| Clickable Linkers (e.g., containing DBCO) | Incorporate bioorthogonal reactive handles like DBCO for strain-promoted alkyne-azide cycloaddition (SPAAC). | - Enables convergent and efficient PROTAC synthesis- High specificity and biocompatibility | - Requires the presence of a complementary azide handle on the binding partner |
The Role of DBCO in Click Chemistry
This compound features a dibenzocyclooctyne (DBCO) group, a key component for copper-free click chemistry. This strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction, meaning it can proceed within a biological system without interfering with native biochemical processes. The reaction is highly efficient and forms a stable triazole linkage. The thermal stability and specific reactivity of the DBCO group towards azides make it a valuable tool for bioconjugation.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of this compound in research and development.
Fmoc Deprotection
The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group for amines. Its removal is a critical step in solid-phase peptide synthesis and in the functionalization of the amine group in this compound.
Materials:
-
This compound conjugated to a solid support or in solution
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
DMF for washing
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
If on a solid support, swell the resin in DMF.
-
Treat the Fmoc-protected compound with the 20% piperidine/DMF solution.
-
Allow the reaction to proceed for 5-20 minutes at room temperature. The reaction progress can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.
-
Following deprotection, thoroughly wash the product with DMF to remove the deprotection reagent and byproducts.
-
The resulting free amine is now ready for subsequent coupling reactions.
Copper-Free Click Chemistry (SPAAC)
This protocol outlines the conjugation of a DBCO-functionalized molecule with an azide-containing partner.
Materials:
-
DBCO-functionalized molecule (e.g., deprotected DBCO-NHCO-PEG3-amine)
-
Azide-containing molecule
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent if needed (e.g., DMSO)
Procedure:
-
Dissolve the DBCO-containing molecule in the reaction buffer. An organic co-solvent may be used to aid solubility.
-
Dissolve the azide-containing molecule in the reaction buffer.
-
Mix the two solutions. The molar ratio of the reactants may need to be optimized, but a slight excess of one component is often used to ensure complete reaction of the other.
-
Incubate the reaction mixture at room temperature. Reaction times can vary from less than an hour to overnight, depending on the concentration and reactivity of the components.
-
The reaction progress can be monitored by analytical techniques such as LC-MS or HPLC.
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted starting materials.
Visualizing Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for the deprotection of the Fmoc group.
Caption: Experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Logical relationship between linker properties and PROTAC performance.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of DBCO-NHCO-PEG3-Fmoc
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of DBCO-NHCO-PEG3-Fmoc, a PEG-based PROTAC linker utilized in click chemistry.[1][2][3] Adherence to these procedures is critical for mitigating risks and ensuring regulatory compliance.
Core Principles of Disposal
This compound is a complex molecule comprising three key components: a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group.[1][4] Each of these moieties requires consideration during disposal. The fundamental principle is to treat this compound and any materials contaminated with it as hazardous chemical waste.
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) with comprehensive disposal instructions for this compound is not universally available, the properties of its constituent parts necessitate a cautious approach. The DBCO group is highly reactive due to ring strain, a feature essential for its function in strain-promoted alkyne-azide cycloaddition (SPAAC) but one that requires careful handling during disposal. The Fmoc group and its byproducts after deprotection are also treated as hazardous. Therefore, appropriate PPE must be worn at all times during handling and disposal.
| PPE Category | Specific Recommendations | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Work Area | Well-ventilated chemical fume hood | Minimizes inhalation of any potential dusts or aerosols. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves treating it as a hazardous chemical waste stream. Unused or expired solid compound, solutions containing the compound, and contaminated labware must all be disposed of properly.
Disposal of Unused or Expired Solid this compound
Solid waste of this compound should be disposed of as chemical waste and should not be mixed with general laboratory trash.
Experimental Protocol:
-
Containerization: Place the solid this compound in its original container if possible, or in a new, clearly labeled, sealable, and chemically compatible container. The container must be in good condition and free from leaks.
-
Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Disposal of Solutions Containing this compound and Reaction Waste
Solutions containing this compound, including reaction mixtures, should be collected as hazardous liquid waste. Due to the reactivity of the DBCO group, direct disposal down the drain is not permitted.
Experimental Protocol:
-
Quenching (Optional but Recommended): To neutralize the reactivity of the DBCO group, a quenching step can be performed. This involves reacting the strained alkyne. A common method is to add a small molecule containing an azide group. Consult your institution's specific guidelines before performing any chemical treatment of waste.
-
Collection: Collect all aqueous and organic solutions containing this compound into a designated, clearly labeled, and sealable hazardous waste container.
-
Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including solvents and the full name of the compound.
-
Storage and Disposal: Store the container in a designated hazardous waste area and arrange for its disposal through your institution's hazardous waste management program.
Disposal of Contaminated Labware and Materials
Any materials that come into contact with this compound, such as gloves, weighing paper, pipette tips, and empty containers, are considered contaminated solid waste.
Experimental Protocol:
-
Collection: Place all contaminated solid items into a designated hazardous waste container.
-
Empty Containers: The original product container should be disposed of as unused product, in the solid chemical waste stream. If rinsing the container, the rinsate must be collected as hazardous liquid waste. After triple rinsing, the container may be disposed of as regular laboratory waste, but always confirm with your local EHS guidelines.
-
Storage and Disposal: Store the container in the hazardous waste accumulation area and dispose of it through your institution's hazardous waste program.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Containment: For liquid spills, use an inert absorbent material to soak up the substance. For solid spills, carefully sweep or vacuum the material.
-
Collection: Place the absorbed material or swept solid into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DBCO-NHCO-PEG3-Fmoc
For researchers and scientists engaged in drug development and bioconjugation, the proper handling of specialized reagents is paramount to ensuring both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the use of DBCO-NHCO-PEG3-Fmoc, a PROTAC linker utilized in click chemistry. Adherence to these procedures will mitigate risks and support a secure laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound is not consistently provided by all suppliers, a comprehensive safety profile can be constructed from data on structurally related compounds containing dibenzocyclooctyne (DBCO), polyethylene glycol (PEG), and fluorenylmethoxycarbonyl (Fmoc) moieties. DBCO-containing compounds are noted for potential skin, eye, and respiratory irritation, and may be harmful if ingested. The PEG linker component is generally considered to have low toxicity and to be biodegradable. The amide linkage is chemically stable.
Essential Safety and Handling Information
Personal Protective Equipment (PPE): A multi-layered approach to PPE is critical to minimize exposure.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles with side shields | Protects eyes from splashes and airborne particles of the compound. |
| Hand Protection | Chemical-resistant nitrile gloves | Prevents skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | Standard laboratory coat | Protects skin and clothing from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of the powder form of the compound. |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures that this compound is handled safely at every stage of its lifecycle in the laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
